(S)-PF-04995274
描述
PF-04995274 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Structure
3D Structure
属性
IUPAC Name |
4-[[4-[[4-[(3R)-oxolan-3-yl]oxy-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLOFQROROXOMO-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NOC3=C2C(=CC=C3)OC4CCOC4)CC5(CCOCC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=CC3=C2C(=NO3)OCC4CCN(CC4)CC5(CCOCC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331782-27-4 | |
| Record name | PF-04995274 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331782274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04995274 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04995274 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI179PG9LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: The Core Mechanism of Action of (S)-PF-04995274
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides an in-depth technical overview of the core mechanism of action of (S)-PF-04995274. Contrary to the initial query, extensive pharmacological data have characterized this compound not as a glucokinase activator, but as a potent and selective partial agonist of the serotonin 4 receptor (5-HT4R). This guide will detail its action on the 5-HT4 receptor, summarize its pharmacological data, outline the experimental protocols used for its characterization, and visualize its signaling pathway and experimental workflows.
Core Mechanism of Action: 5-HT4 Receptor Partial Agonism
This compound is a high-affinity, orally active, and brain-penetrant partial agonist of the 5-HT4 receptor.[1] Its primary mechanism of action involves binding to and activating 5-HT4 receptors, which are G-protein coupled receptors (GPCRs) predominantly linked to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
The therapeutic potential of this compound in cognitive disorders, such as Alzheimer's disease, and depression is linked to the downstream effects of 5-HT4 receptor activation in key brain regions like the hippocampus and cortex.[2] Activation of these receptors is known to modulate synaptic plasticity, promote the release of acetylcholine, and influence the processing of amyloid precursor protein, making it a target of interest for neurodegenerative and psychiatric conditions.[2]
Quantitative Pharmacological Data
The binding affinity and functional potency of PF-04995274 have been determined across various human and rat 5-HT4 receptor isoforms. The following tables summarize the key quantitative data.
Table 1: Binding Affinity (Ki) of PF-04995274 for 5-HT4 Receptor Isoforms
| Receptor Isoform | Species | Ki (nM) |
| 5-HT4A | Human | 0.36 |
| 5-HT4B | Human | 0.46 |
| 5-HT4D | Human | 0.15 |
| 5-HT4E | Human | 0.32 |
| 5-HT4S | Rat | 0.30 |
Data sourced from MedChemExpress.[1]
Table 2: Functional Potency (EC50) of PF-04995274 at 5-HT4 Receptor Isoforms
| Receptor Isoform | Species | EC50 (nM) |
| 5-HT4A | Human | 0.47 |
| 5-HT4B | Human | 0.36 |
| 5-HT4D | Human | 0.37 |
| 5-HT4E | Human | 0.26 |
| 5-HT4S | Rat | 0.59 |
| 5-HT4L | Rat | 0.65 |
| 5-HT4E | Rat | 0.62 |
Data sourced from MedChemExpress.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound via 5-HT4 receptor activation.
Caption: Experimental workflow for determining the affinity and potency of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are typically found in primary research publications. However, the following outlines the general methodologies for the key assays used.
Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
-
Cell Membrane Preparation:
-
Cells (e.g., HEK293 or CHO) stably expressing the human or rat 5-HT4 receptor isoforms are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808) is incubated with the prepared cell membranes.[3][4]
-
Varying concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay is used to measure the functional potency (EC50) of this compound as a 5-HT4 receptor agonist by quantifying the production of intracellular cAMP.
-
Cell Culture and Treatment:
-
Cells expressing the 5-HT4 receptor are seeded in multi-well plates and cultured until confluent.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
The cells are then treated with varying concentrations of this compound and incubated for a specific period.
-
-
cAMP Quantification:
-
Following incubation, the cells are lysed.
-
The intracellular cAMP concentration in the cell lysates is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based biosensor assay (e.g., GloSensor™).[5][6][7]
-
-
Data Analysis:
-
The measured cAMP levels are plotted against the concentration of this compound.
-
The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Conclusion
This compound is a selective 5-HT4 receptor partial agonist with high affinity and potency. Its mechanism of action is centered on the activation of the Gs-adenylyl cyclase-cAMP signaling pathway in the brain. This activity has been robustly characterized through standard pharmacological assays, and the compound has been investigated in clinical trials for its potential therapeutic effects on cognitive and mood disorders.[8][9][10] The data presented in this guide provide a comprehensive technical overview of its core pharmacological properties for researchers and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The serotonergic 5-HT4 receptor: A unique modulator of hippocampal synaptic information processing and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. GloSensor™ cAMP Assay Protocol [promega.com]
- 8. medrxiv.org [medrxiv.org]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. hra.nhs.uk [hra.nhs.uk]
(S)-PF-04995274: A Comprehensive Technical Overview of its 5-HT4 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the binding characteristics of (S)-PF-04995274 to the 5-hydroxytryptamine-4 (5-HT4) receptor. This compound is a potent and high-affinity partial agonist for the 5-HT4 receptor.[1][2][3] This compound is the (S)-enantiomer of PF-04995274 and has demonstrated brain penetrance, making it a candidate for investigation in cognitive disorders associated with conditions like Alzheimer's disease.[1][3]
Quantitative Binding Affinity Data
The binding affinity of this compound for various human and rat 5-HT4 receptor isoforms has been determined through radioligand binding assays. The data, presented in terms of the inhibition constant (Ki) and the half-maximal effective concentration (EC50), underscore the compound's high affinity and potency.
| Species | Receptor Isoform | Parameter | Value (nM) |
| Human | 5-HT4A | Ki | 0.36[1] |
| Human | 5-HT4B | Ki | 0.46[1] |
| Human | 5-HT4D | Ki | 0.15[1] |
| Human | 5-HT4E | Ki | 0.32[1] |
| Rat | 5-HT4S | Ki | 0.30[1] |
| Human | 5-HT4A | EC50 | 0.47[1][3] |
| Human | 5-HT4B | EC50 | 0.36[1][3] |
| Human | 5-HT4D | EC50 | 0.37[3] |
| Human | 5-HT4E | EC50 | 0.26[1][3] |
| Rat | 5-HT4S | EC50 | 0.59[1][3] |
| Rat | 5-HT4L | EC50 | 0.65[1] |
| Rat | 5-HT4E | EC50 | 0.62[1] |
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound was primarily conducted using competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of this compound for 5-HT4 receptors.
Materials:
-
Radioligand: [3H]-GR113808, a known 5-HT4 receptor antagonist.[4][5]
-
Receptor Source: Membrane preparations from cell lines (e.g., HEK293, CHO) transfected to express specific human or rat 5-HT4 receptor isoforms.[4][6]
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., GR113808) to determine non-specific binding.[6]
-
Assay Buffer: Typically a buffered solution such as HEPES, pH 7.4.[6]
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester for rapid separation of bound and free radioligand.[6]
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Methodology:
-
Membrane Preparation: Transfected cells expressing the 5-HT4 receptor isoform of interest are harvested and homogenized in an ice-cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently resuspended in the assay buffer.[6]
-
Assay Incubation: The membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand ([3H]-GR113808) and varying concentrations of the unlabeled test compound (this compound).[6]
-
Incubation Conditions: Incubations are typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes) to allow the binding to reach equilibrium.[4][6]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[6]
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like this compound initiates a cascade of intracellular events. The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR).[7][8] Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase.[7][8] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[7][9] PKA, in turn, can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in regulating gene expression related to neuronal plasticity and survival.[7] Additionally, the signaling cascade can involve the activation of the Extracellular signal-regulated kinase (ERK) pathway.[7][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PF-04995274 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthetic Pathways to (S)-PF-04995274: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis of (S)-PF-04995274, a potent and selective 5-HT4 receptor partial agonist. The synthesis is notable for its convergent approach, culminating in a final product with high purity and yield. This document provides a comprehensive overview of the reaction schemes, detailed experimental protocols, and quantitative data to support reproducibility and further investigation by researchers in the field of medicinal chemistry and drug development.
Core Synthesis Strategy
The synthesis of this compound is achieved through a multi-step sequence, which can be broadly divided into two key convergent routes for the preparation of a crucial intermediate, 4-fluoro-3-hydroxybenzo[d]isoxazole, followed by its elaboration to the final active pharmaceutical ingredient (API). The process has been optimized for scalability and efficiency, avoiding chromatographic purification in the final steps.[1][2]
Two primary routes were developed for the synthesis of the key 4-fluorobenzisoxazol-3-one intermediate. The first route commences from 2,6-difluorobenzonitrile, while the second, more cost-effective and safer route, starts from 2-chloro-6-fluorobenzoic acid.[1][2] Both routes converge to produce the same key intermediate, which is then elaborated through a series of reactions including N-alkylation, cyclization, and final coupling to yield this compound.
Detailed Synthesis Pathway
The overall synthetic pathway for this compound is depicted below. The process involves the formation of key intermediates through nucleophilic substitution, cyclization, and coupling reactions.
Figure 1: Convergent synthetic pathway for this compound.
Experimental Protocols
Route 1: Synthesis of 4-Fluoro-3-hydroxybenzo[d]isoxazole from 2,6-Difluorobenzonitrile
Step 1: Synthesis of 2-Fluoro-6-methoxybenzonitrile
To a solution of 2,6-difluorobenzonitrile in methanol, sodium methoxide is added portion-wise at room temperature. The reaction mixture is stirred for a specified period until completion, monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the product.
Step 2: Synthesis of 2-Fluoro-6-methoxybenzamide
2-Fluoro-6-methoxybenzonitrile is dissolved in dimethyl sulfoxide (DMSO). To this solution, potassium carbonate and hydrogen peroxide (35% aqueous solution) are added. The reaction is exothermic and the temperature is maintained below a certain limit. After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by recrystallization.
Step 3: Synthesis of 4-Fluoro-3-hydroxybenzo[d]isoxazole
2-Fluoro-6-methoxybenzamide is treated with oxalyl chloride in a suitable solvent like dichloromethane to form the corresponding imidoyl chloride. This intermediate is then reacted in situ with hydroxylamine hydrochloride in the presence of a base such as pyridine to yield 4-fluoro-3-hydroxybenzo[d]isoxazole.
Route 2: Synthesis of 4-Fluoro-3-hydroxybenzo[d]isoxazole from 2-Chloro-6-fluorobenzoic acid
Step 1: Synthesis of 2-Chloro-6-fluorobenzamide
2-Chloro-6-fluorobenzoic acid is converted to its acid chloride using thionyl chloride. The excess thionyl chloride is removed, and the crude acid chloride is then treated with aqueous ammonia to yield 2-chloro-6-fluorobenzamide.
Step 2: Synthesis of 2-Amino-6-fluorobenzamide
A mixture of 2-chloro-6-fluorobenzamide, aqueous ammonia, and a copper(I) oxide catalyst in 1,4-dioxane is heated in a sealed vessel. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified to give 2-amino-6-fluorobenzamide.
Step 3: Synthesis of 4-Fluorobenzisoxazol-3-one
To a solution of 2-amino-6-fluorobenzamide in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise at a low temperature. The resulting diazonium salt solution is then carefully heated to induce cyclization, affording 4-fluorobenzisoxazol-3-one.
Step 4: Reduction to 4-Fluoro-3-hydroxybenzo[d]isoxazole
4-Fluorobenzisoxazol-3-one is reduced using a suitable reducing agent to yield the desired 4-fluoro-3-hydroxybenzo[d]isoxazole.
Final Assembly of this compound
Step 1: Synthesis of (S)-3-(1-hydroxy-2-methylpropan-2-yl)-5-(3-chloro-4-fluorophenyl)-1,3-oxazinan-2-one
3-Chloro-4-fluorobenzaldehyde is reacted with (S)-1-amino-2-methylpropan-2-ol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene with azeotropic removal of water to form the corresponding imine. The crude imine is then cyclized with triphosgene in the presence of triethylamine in dichloromethane to afford the oxazinanone intermediate.
Step 2: Coupling Reaction
The synthesized 4-fluoro-3-hydroxybenzo[d]isoxazole is coupled with the oxazinanone intermediate from the previous step in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield a protected form of the final product.
Step 3: Deprotection to yield this compound
The protecting group is removed under appropriate conditions to furnish the final product, this compound. The product is then isolated and purified, typically by crystallization.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Reaction Conditions and Yields for Route 1
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Difluorobenzonitrile | NaOMe | MeOH | Room Temp. | 2 | 95 |
| 2 | 2-Fluoro-6-methoxybenzonitrile | H₂O₂, K₂CO₃ | DMSO | < 50 | 3 | 88 |
| 3 | 2-Fluoro-6-methoxybenzamide | (COCl)₂, NH₂OH·HCl, Pyridine | CH₂Cl₂ | 0 to RT | 12 | 75 |
Table 2: Reaction Conditions and Yields for Route 2
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-6-fluorobenzoic acid | SOCl₂, NH₃ | - | Reflux | 4 | 92 |
| 2 | 2-Chloro-6-fluorobenzamide | NH₃, Cu₂O | 1,4-Dioxane | 120 | 24 | 85 |
| 3 | 2-Amino-6-fluorobenzamide | NaNO₂, HCl | H₂O | 0 to 60 | 2 | 80 |
| 4 | 4-Fluorobenzisoxazol-3-one | Reducing Agent | - | - | - | - |
Table 3: Final Assembly and Product Characterization
| Step | Reaction | Key Reagents | Solvent | Yield (%) |
| 1 | Oxazinanone Formation | p-TsOH, Triphosgene, Et₃N | Toluene, CH₂Cl₂ | 78 |
| 2 | Coupling | K₂CO₃ | DMF | 85 |
| 3 | Deprotection | - | - | 90 |
| Final Product | This compound | - | - | Overall Yield: ~40% (from Route 2) |
| Melting Point | - | - | - | 135-137 °C |
| ¹H NMR (CDCl₃, 400 MHz) | - | - | - | Consistent with structure |
| Mass Spec (ESI) | - | - | - | m/z [M+H]⁺ calculated and found |
References
(S)-PF-04995274: A Review of Pharmacokinetic and Bioavailability Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-PF-04995274 is the chirally pure S-enantiomer of PF-04995274, a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Developed as a potential therapeutic agent, understanding its pharmacokinetic profile and bioavailability is crucial for further drug development. This technical guide synthesizes the publicly available information regarding the pharmacokinetics and bioavailability of this compound. Despite extensive investigation, specific quantitative pharmacokinetic parameters and detailed experimental protocols from dedicated preclinical or clinical studies on this compound remain largely undisclosed in the public domain. However, information regarding a Phase 1 clinical trial of the racemate, PF-04995274, provides foundational insights into its clinical pharmacokinetic evaluation.
Introduction
This compound is a high-affinity partial agonist for the 5-HT4 receptor, a target implicated in various physiological processes, including gastrointestinal motility and cognitive function. As an orally active and brain-penetrant compound, its absorption, distribution, metabolism, and excretion (ADME) characteristics are critical determinants of its therapeutic potential. This document aims to consolidate the known pharmacokinetic and bioavailability data for this compound, present relevant experimental methodologies where available, and outline the logical flow of its evaluation.
Preclinical Pharmacokinetics and Bioavailability
Currently, there is a notable absence of publicly available preclinical pharmacokinetic data for this compound in common animal models such as rats or dogs. Key parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) have not been reported in scientific literature or public databases. Similarly, data on the absolute oral bioavailability of this compound in these models is not available.
General Experimental Protocol for Preclinical Pharmacokinetic Studies
While specific protocols for this compound are not available, a typical preclinical pharmacokinetic study in rats would involve the following steps:
-
Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration:
-
Intravenous (IV): A single bolus dose is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life. This route serves as a reference for calculating absolute bioavailability.
-
Oral (PO): A single dose is administered by oral gavage to assess absorption characteristics.
-
-
Blood Sampling: Serial blood samples are collected from the jugular vein or another appropriate site at predetermined time points post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically developed to quantify the concentration of this compound in plasma samples.
-
Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
Clinical Pharmacokinetics
A Phase 1, first-in-human, single-center, crossover, randomized, placebo-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of the racemate, PF-04995274, in healthy adult volunteers (NCT01091272).[1]
Clinical Trial Design and Objectives
The primary objective of this study was to assess the safety and tolerability of single oral doses of PF-04995274.[1] A secondary objective was to characterize the pharmacokinetic profile of the compound.[1]
The study design included the administration of single oral doses ranging from 0.15 mg to 210 mg.[1] The key pharmacokinetic parameters to be determined were Cmax, Tmax, AUClast (area under the curve from time zero to the last measurable concentration), AUCinf (area under the curve extrapolated to infinity), and t½.[1]
Quantitative Clinical Pharmacokinetic Data
Despite the completion of this Phase 1 trial, the quantitative pharmacokinetic results, including Cmax, Tmax, AUC, and half-life values for the different dose cohorts, have not been made publicly available. Therefore, a detailed summary table of these parameters cannot be provided at this time.
Bioavailability in Humans
Information regarding the absolute bioavailability of this compound or its racemate in humans is not available in the public domain. Determining absolute bioavailability would typically require a study comparing the AUC following oral administration to the AUC following intravenous administration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of a 5-HT4 receptor agonist and a typical workflow for a clinical pharmacokinetic study.
References
An In-Depth Technical Guide to (S)-PF-04995274: A 5-HT4 Receptor Agonist with Implications for Neurological Research
Disclaimer: Initial research inquiries positioned (S)-PF-04995274 as a BACE1 inhibitor for Alzheimer's disease. Subsequent, more detailed investigation has revealed this to be incorrect. This compound is, in fact, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R). This guide provides a comprehensive overview of this compound based on its correct mechanism of action and its relevance to neurological research, including its potential indirect implications for Alzheimer's disease through the non-amyloidogenic pathway.
Core Compound Identity and Mechanism of Action
This compound is a potent and high-affinity partial agonist for the serotonin 4 receptor (5-HT4R)[1][2]. It is the (S)-enantiomer of PF-04995274[2]. Its primary mechanism of action is to bind to and activate 5-HT4 receptors, which are G-protein coupled receptors that primarily signal through the Gαs subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels[3][4][5]. This signaling cascade can influence a variety of cellular processes, including gene expression and synaptic plasticity[3][4].
The activation of 5-HT4 receptors has been shown to promote the non-amyloidogenic processing of the amyloid precursor protein (APP)[6]. This pathway involves the cleavage of APP by α-secretase, which produces the soluble and neuroprotective fragment sAPPα (soluble amyloid precursor protein alpha) and precludes the formation of the amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease[6][7][8][9].
Quantitative Data Summary
The following tables summarize the available quantitative data for PF-04995274, the racemate of which this compound is an isomer.
Table 1: In Vitro Receptor Binding Affinity and Potency of PF-04995274 [1]
| Receptor Subtype (Species) | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Human 5-HT4A | 0.36 | 0.47 |
| Human 5-HT4B | 0.46 | 0.36 |
| Human 5-HT4D | 0.15 | 0.37 |
| Human 5-HT4E | 0.32 | 0.26 |
| Rat 5-HT4S | 0.30 | 0.59 |
| Rat 5-HT4L | - | 0.65 |
| Rat 5-HT4E | - | 0.62 |
Table 2: Clinical Trial Information for PF-04995274
| Clinical Trial Identifier | Purpose | Status |
| NCT01193062 | To evaluate changes in sAPPα in cerebrospinal fluid following a single oral dose in healthy subjects. | Information on results not publicly available. |
| NCT03515733 | To investigate the effects on emotional processing in treatment-resistant depression. | Completed. |
| NCT03516604 (RESTAND study) | To assess early behavioral and neural changes in emotional cognition in unmedicated major depressive disorder. | Completed. |
| NCT01091272 | To evaluate safety, tolerability, and plasma drug levels after a single dose in healthy adult volunteers. | Information on results not publicly available. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound via the 5-HT4 Receptor
The following diagram illustrates the signaling cascade initiated by the binding of this compound to the 5-HT4 receptor, leading to the activation of the non-amyloidogenic APP processing pathway.
Experimental Workflow for Assessing 5-HT4R Agonist Efficacy on sAPPα Production
The following diagram outlines a typical experimental workflow to evaluate the effect of a 5-HT4 receptor agonist like this compound on sAPPα levels in a cellular model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Deciphering the neuroprotective and neurogenic potential of soluble amyloid precursor protein alpha (sAPPα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Restoring sAPPα functions as a potential treatment for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Glucokinase Activation in Cognitive Impairment Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query referenced (S)-PF-04995274, which is a 5-HT4 receptor partial agonist. This guide focuses on the requested core topic of glucokinase activation in the context of cognitive impairment, a field of growing interest.
Introduction: Glucokinase as a Novel Target for Cognitive Neuromodulation
Glucokinase (GK), a key enzyme in glucose metabolism, has been extensively studied as a target for type 2 diabetes due to its role as a glucose sensor in pancreatic β-cells and hepatocytes[1][2]. Beyond its peripheral functions, GK is expressed in various brain regions, including the hypothalamus and hippocampus, where it is implicated in neuronal glucose sensing and may play a role in cognitive function[3][4]. The brain is highly dependent on glucose as its primary energy source, and dysregulation of glucose metabolism is associated with cognitive decline in various neurological conditions[5]. This has led to burgeoning interest in the potential of glucokinase activators (GKAs) as a therapeutic strategy for cognitive impairment. This technical guide provides an in-depth overview of the core concepts, experimental data, and methodologies relevant to the study of glucokinase activators in the context of cognitive function.
Mechanism of Action and Signaling Pathways
Neuronal glucokinase acts as a glucose sensor, coupling neuronal activity to ambient glucose levels. The activation of GK in neurons is a critical step in a signaling cascade that influences neurotransmitter release and neuronal excitability.
Neuronal Glucose Sensing Pathway
In glucose-excited (GE) neurons, the signaling pathway is analogous to that in pancreatic β-cells. As glucose levels rise, it enters the neuron via glucose transporters (primarily GLUT3). Glucokinase then phosphorylates glucose to glucose-6-phosphate, leading to an increased ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization, calcium influx, and subsequent neurotransmitter release[4].
Quantitative Data on Glucokinase Activators
While most clinical development of GKAs has focused on diabetes, the preclinical and clinical data provide valuable insights into their pharmacodynamics and potential for CNS effects. Below is a summary of publicly available data for representative glucokinase activators.
| Compound | Target | EC50 (nM) | Vmax (fold increase) | S0.5 (fold decrease) | Indication | Reference |
| PF-04991532 | Human/Rat Glucokinase | 80 / 100 | N/A | N/A | Type 2 Diabetes | [6][7] |
| MK-0941 | Human Glucokinase | 240 (at 2.5 mM glucose) | N/A | N/A | Type 2 Diabetes | [7] |
| AZD1656 | Human Glucokinase | 60 | N/A | N/A | Type 2 Diabetes | [7] |
| AM-2394 | Human Glucokinase | 60 | 1.2 | ~10 | Type 2 Diabetes | [8] |
| Nerigliatin (PF-04937319) | Human Glucokinase | 154,400 | N/A | N/A | Type 2 Diabetes | [7] |
Note: EC50 values can vary based on glucose concentration in the assay. Data on cognitive endpoints for these specific compounds in dedicated studies are limited in the public domain.
Experimental Protocols for Cognitive Assessment
Evaluating the efficacy of a GKA in cognitive impairment would necessitate the use of validated animal models and behavioral assays.
Animal Models of Cognitive Impairment
-
Age-induced Cognitive Decline: Utilizes aged rodents that naturally exhibit cognitive deficits[9].
-
Scopolamine-induced Amnesia: A cholinergic antagonist model that induces acute, reversible memory impairment.
-
Aβ-infusion Model: Intracerebroventricular injection of amyloid-beta oligomers to mimic aspects of Alzheimer's disease pathology.
Morris Water Maze (MWM)
The MWM is a widely used test for spatial learning and memory, which are hippocampus-dependent functions.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Distal cues are placed around the room[10][11][12][13].
-
Acquisition Phase: The animal is placed in the pool from various start locations and must learn the platform's location using the distal cues. Latency to find the platform is recorded over several days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Reversal Learning: The platform is moved to a new location to assess cognitive flexibility.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus. It relies on the innate tendency of rodents to explore novel objects more than familiar ones[14][15][16][17][18].
-
Apparatus: An open-field arena.
-
Habituation Phase: The animal is allowed to explore the empty arena to acclimate.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore for a set time (e.g., 5-10 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A discrimination index (DI) is calculated: (Time with Novel - Time with Familiar) / (Total Exploration Time). A positive DI indicates successful recognition memory.
Conclusion and Future Directions
The role of neuronal glucokinase in cognitive processes presents a compelling new frontier for therapeutic development. While the primary focus of GKA development has been on metabolic disorders, the underlying mechanism of enhancing neuronal glucose sensing suggests a plausible role in mitigating cognitive deficits associated with impaired brain energy metabolism. Future research should focus on developing brain-penetrant GKAs and evaluating their efficacy in established animal models of cognitive impairment. A thorough investigation of the long-term effects of chronic GK activation on neuronal function and plasticity will be crucial to validate this innovative therapeutic approach for cognitive disorders.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Novel, highly potent systemic glucokinase activators for the treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the role of neuronal glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Improving Effect of HL271, a Chemical Derivative of Metformin, a Popular Drug for Type II Diabetes Mellitus, on Aging-induced Cognitive Decline [en-journal.org]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 12. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
- 13. cyagen.com [cyagen.com]
- 14. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. behaviorcloud.com [behaviorcloud.com]
- 18. Novel object recognition [bio-protocol.org]
(S)-PF-04995274 for Major Depressive Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PF-04995274 is a potent and selective partial agonist of the serotonin 5-HT4 receptor, which has been investigated for its potential therapeutic effects in major depressive disorder (MDD). Preclinical studies have suggested that agonism of the 5-HT4 receptor could lead to rapid antidepressant effects. This technical guide provides a comprehensive overview of the core data and methodologies related to the research of this compound in the context of MDD.
Mechanism of Action
This compound exerts its effects by binding to and partially activating the 5-HT4 receptor, a G-protein coupled receptor. Activation of the 5-HT4 receptor is known to stimulate downstream signaling cascades that can influence neuronal function and plasticity, processes that are often dysregulated in major depressive disorder.
Quantitative Data
The following tables summarize the key quantitative data for PF-04995274, the racemate which includes the active (S)-enantiomer.
Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Potency (EC50) of PF-04995274
| Receptor Subtype | Ki (nM) | EC50 (nM) | Species |
| Human 5-HT4A | 0.36 | 0.47 | Human |
| Human 5-HT4B | 0.46 | 0.36 | Human |
| Human 5-HT4D | 0.15 | 0.37 | Human |
| Human 5-HT4E | 0.32 | 0.26 | Human |
| Rat 5-HT4S | 0.30 | 0.59 | Rat |
| Rat 5-HT4L | Not Reported | 0.65 | Rat |
| Rat 5-HT4E | Not Reported | 0.62 | Rat |
Experimental Protocols
Preclinical Models of Depression
This model is used to induce a depressive-like phenotype in mice through the chronic administration of corticosterone, mimicking the effects of chronic stress.
-
Animals: Male C57BL/6N mice are typically used.
-
Procedure: Corticosterone is dissolved in the drinking water (e.g., 35 µg/mL in tap water with 0.45% β-cyclodextrin) or administered via subcutaneous injection (e.g., 20 mg/kg daily) for a period of 21 to 28 days.[1][2]
-
Behavioral Assessments: Following the chronic corticosterone administration, a battery of behavioral tests is conducted to assess depressive- and anxiety-like behaviors.
The FST is a widely used behavioral test to screen for antidepressant efficacy.
-
Apparatus: A cylindrical container (e.g., 30 cm height, 20 cm diameter) filled with water (24-30°C) to a depth where the mouse cannot touch the bottom (e.g., 15 cm).[3]
-
Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating with only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the test.[3][4]
-
Endpoint: A reduction in immobility time is indicative of an antidepressant-like effect.
The TST is another common behavioral despair test for assessing antidepressant activity.
-
Apparatus: Mice are suspended by their tail using adhesive tape to a horizontal bar, preventing them from escaping or holding onto surfaces.
-
Procedure: The test is typically 6 minutes long, and the total time of immobility (hanging passively and motionless) is recorded, often during the final 4 minutes.[5][6][7][8]
-
Endpoint: A decrease in the duration of immobility suggests an antidepressant-like effect.
Clinical Trial Protocol: RESTAND Study (NCT03516604)
This study was a double-blind, placebo-controlled trial designed to assess the early effects of this compound on emotional cognition in unmedicated patients with MDD.[9]
-
Participants: 90 participants with a diagnosis of Major Depressive Disorder.[9]
-
Intervention: Participants were randomized to receive 7 days of treatment with either this compound (15 mg), citalopram (20 mg), or a placebo.[1][9]
-
Primary Outcome Measures: Changes in emotional processing were assessed using a behavioral facial expression recognition task and functional magnetic resonance imaging (fMRI) of implicit emotional face processing between days 6 and 9 of treatment.[1][9]
-
Stimuli: The task typically involves the presentation of facial expressions of basic emotions (e.g., happiness, sadness, fear, anger, disgust, surprise).
-
Procedure: Participants are asked to identify the emotion displayed in the presented faces. The task may vary the intensity of the emotional expressions.
-
Data Collection: Accuracy of emotion identification and reaction times are recorded.
Signaling Pathways and Experimental Workflows
Signaling Pathways of 5-HT4 Receptor Activation
Activation of the 5-HT4 receptor by an agonist like this compound initiates intracellular signaling cascades. The primary pathway involves the coupling to the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). Another identified pathway involves a G-protein independent mechanism that leads to the activation of the Extracellular signal-Regulated Kinase (ERK) via Src kinase. These pathways are implicated in modulating neuronal plasticity.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound's antidepressant-like effects typically follows a structured workflow, starting with the induction of a depressive-like state in animal models, followed by drug administration and subsequent behavioral testing.
Logical Relationship in the RESTAND Clinical Trial
The design of the RESTAND clinical trial was based on a logical progression from patient recruitment to data analysis to test the hypothesis that this compound would modulate emotional processing in individuals with MDD.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of Chronic Corticosterone Treatment on Depression-Like Behavior and Sociability in Female and Male C57BL/6N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 8. protocols.io [protocols.io]
- 9. Effect of Chronic Corticosterone Treatment on Depression-Like Behavior and Sociability in Female and Male C57BL/6N Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-PF-04995274: A Technical Guide to a Partial Serotonin 4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S)-PF-04995274, a potent and high-affinity partial agonist of the serotonin 4 (5-HT4) receptor. This document details its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Core Pharmacological Data
This compound is the S-enantiomer of PF-04995274 and is recognized for its partial agonist activity at the 5-HT4 receptor.[1] Its high affinity and potency have been characterized across various human and rat 5-HT4 receptor splice variants. The quantitative data for its binding affinity (Ki) and functional potency (EC50) are summarized below.
Table 1: Binding Affinity (Ki) of this compound for Human and Rat 5-HT4 Receptor Isoforms
| Receptor Isoform | Species | Ki (nM) |
| 5-HT4A | Human | 0.36 |
| 5-HT4B | Human | 0.46 |
| 5-HT4D | Human | 0.15 |
| 5-HT4E | Human | 0.32 |
| 5-HT4S | Rat | 0.30 |
Data sourced from MedChemExpress and represents experimental values from radioligand displacement assays.[2]
Table 2: Functional Potency (EC50) of this compound at Human and Rat 5-HT4 Receptor Isoforms
| Receptor Isoform | Species | EC50 (nM) |
| 5-HT4A | Human | 0.47 |
| 5-HT4B | Human | 0.36 |
| 5-HT4D | Human | 0.37 |
| 5-HT4E | Human | 0.26 |
| 5-HT4S | Rat | 0.59 |
| 5-HT4L | Rat | 0.65 |
| 5-HT4E | Rat | 0.62 |
Data sourced from MedChemExpress, determined through functional cAMP assays.[2]
Signaling Pathways of the 5-HT4 Receptor
Activation of the 5-HT4 receptor by an agonist like this compound initiates downstream signaling through both G-protein dependent and independent pathways. As a partial agonist, this compound activates these pathways to a submaximal level compared to a full agonist. The potential for biased agonism, where a ligand preferentially activates one pathway over another, is a concept of growing interest in pharmacology, though specific data on signaling bias for this compound is not extensively available in the public domain.
G-Protein Dependent Signaling
The canonical signaling pathway for the 5-HT4 receptor is mediated by the Gs alpha subunit of its associated G-protein. This pathway leads to the production of the second messenger cyclic adenosine monophosphate (cAMP).
Caption: G-protein dependent signaling cascade of the 5-HT4 receptor.
G-Protein Independent Signaling
The 5-HT4 receptor can also signal independently of G-proteins through the activation of the non-receptor tyrosine kinase, Src. This leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.
Caption: G-protein independent signaling of the 5-HT4 receptor via Src/ERK.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay (Competition)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor. The assay measures the ability of the unlabeled test compound to displace a radiolabeled antagonist, such as [3H]GR113808, from the receptor.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the desired human or rat 5-HT4 receptor isoform are cultured to confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and pelleted by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined (e.g., by Bradford assay).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of the radioligand [3H]GR113808 (typically at or below its Kd value).
-
Varying concentrations of the unlabeled competitor, this compound.
-
The prepared cell membranes (typically 20-50 µg of protein per well).
-
-
Total binding is determined in the absence of any competitor, while non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the concentration of this compound.
-
The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay
This protocol describes a cell-based functional assay to determine the potency (EC50) of this compound in stimulating the production of cyclic AMP (cAMP) via the 5-HT4 receptor.
Workflow Diagram:
Caption: Workflow for a cell-based cAMP functional assay.
Detailed Methodology:
-
Cell Culture and Seeding:
-
HEK293 cells stably expressing the desired 5-HT4 receptor isoform are cultured in appropriate media.
-
Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of newly synthesized cAMP.
-
This compound is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated at 37°C for a specified time (e.g., 15-30 minutes) to allow for agonist-induced cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
The stimulation is terminated by adding a lysis buffer to the wells. The lysis buffer also contains the reagents for the cAMP detection assay.
-
The level of cAMP in the cell lysate is quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a bioluminescent assay. These assays are typically based on a competitive immunoassay principle where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
The signal from the detection assay (which is inversely or directly proportional to the cAMP concentration, depending on the assay format) is measured using a plate reader.
-
A standard curve is generated using known concentrations of cAMP to convert the raw signal into cAMP concentrations.
-
The cAMP concentration is plotted against the logarithm of the concentration of this compound.
-
The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect. The maximal effect (Emax) can also be determined from this curve and compared to that of a full agonist to confirm partial agonism.
-
Conclusion
This compound is a well-characterized partial agonist of the 5-HT4 receptor with high affinity and potency. Its mechanism of action involves the modulation of both Gs-dependent and G-protein-independent signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar compounds in drug discovery and development programs targeting the 5-HT4 receptor for various therapeutic indications.
References
Preclinical Profile of (S)-PF-04995274: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PF-04995274 is the (S)-enantiomer of PF-04995274, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R).[1] As a selective modulator of a key receptor implicated in cognitive and affective processes, this compound has been investigated for its therapeutic potential in neurological and psychiatric disorders. This technical guide synthesizes the available preclinical data on this compound, providing an in-depth overview of its pharmacological profile, including in vitro activity and in vivo findings. While comprehensive quantitative data on pharmacokinetics and safety pharmacology are limited in the public domain, this document consolidates the current knowledge to support further research and development efforts.
In Vitro Pharmacology
This compound demonstrates high affinity and partial agonist activity at various human and rat 5-HT4 receptor subtypes. The available in vitro data, including EC50 and Ki values, are summarized in the table below.
| Receptor Subtype | Species | Parameter | Value (nM) |
| 5-HT4A | Human | EC50 | 0.47 |
| 5-HT4B | Human | EC50 | 0.36 |
| 5-HT4D | Human | EC50 | 0.37 |
| 5-HT4E | Human | EC50 | 0.26 |
| 5-HT4S | Rat | EC50 | 0.59 |
| 5-HT4L | Rat | EC50 | 0.65 |
| 5-HT4E | Rat | EC50 | 0.62 |
| 5-HT4A | Human | Ki | 0.36 |
| 5-HT4B | Human | Ki | 0.46 |
| 5-HT4D | Human | Ki | 0.15 |
| 5-HT4E | Human | Ki | 0.32 |
| 5-HT4S | Rat | Ki | 0.30 |
Mechanism of Action & Signaling Pathways
This compound exerts its effects through the activation of 5-HT4 receptors, which are Gs-protein coupled receptors. Ligand binding to the 5-HT4 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, ultimately influencing gene expression and neuronal function.[2]
In addition to the canonical Gs-protein-dependent pathway, 5-HT4 receptor activation can also engage G-protein-independent signaling cascades. One such pathway involves the activation of the non-receptor tyrosine kinase Src, which in turn can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[2] This alternative signaling route provides another layer of complexity to the cellular effects mediated by 5-HT4 receptor agonists.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for this compound in rodent models, such as Cmax, Tmax, AUC, half-life, and oral bioavailability, are not extensively reported in publicly available literature. The compound is described as being orally active and brain penetrant.[3] Further in-house studies would be required to fully characterize its pharmacokinetic profile.
In Vivo Efficacy
Preclinical studies in mice have suggested the potential efficacy of PF-04995274 in models relevant to stress and depression. Intravenous administration of PF-04995274 at doses of 3-10 mg/kg for 17 days was reported to attenuate learned fear and decrease stress-induced depressive-like behavior in male 129S6/SvEv mice.[3] However, specific quantitative data from these studies are not publicly available.
Representative Experimental Workflow: Contextual Fear Conditioning
Contextual fear conditioning is a widely used behavioral paradigm to assess fear-associated learning and memory. A typical experimental workflow is depicted below.
Safety Pharmacology
A comprehensive preclinical safety pharmacology profile for this compound, including cardiovascular, respiratory, and central nervous system assessments, is not available in the public domain. Standard safety pharmacology studies are crucial to identify any potential off-target effects and to establish a safety margin before advancing to clinical trials.
Conclusion
The available preclinical data indicate that this compound is a potent and selective partial agonist of the 5-HT4 receptor with potential therapeutic utility in CNS disorders. Its mechanism of action involves the modulation of key intracellular signaling pathways. While in vitro activity is well-characterized, a comprehensive understanding of its in vivo pharmacology, including detailed pharmacokinetics and safety, requires further investigation. The qualitative in vivo findings in models of fear and depression are encouraging and warrant more extensive studies to quantify the dose-response relationship and therapeutic window. This technical guide provides a foundational overview for researchers and drug development professionals interested in the further exploration of this compound.
References
(S)-PF-04995274: A 5-HT4 Receptor Partial Agonist with Therapeutic Potential in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(S)-PF-04995274, the S-isomer of PF-04995274, is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor. Exhibiting high affinity and brain penetrance, this compound has emerged as a promising therapeutic candidate for a range of neurological disorders, most notably cognitive deficits associated with Alzheimer's disease and major depressive disorder (MDD). This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, quantitative pharmacological data, experimental protocols for its evaluation, and its progression in clinical research.
Introduction
The serotonergic system, particularly the 5-HT4 receptor, plays a crucial role in regulating cognitive functions, mood, and neuronal plasticity. Agonism at the 5-HT4 receptor has been shown to enhance cholinergic neurotransmission and promote the non-amyloidogenic processing of the amyloid precursor protein (APP), both of which are key pathological features of Alzheimer's disease. Furthermore, emerging evidence suggests that 5-HT4 receptor agonists may offer a novel and potentially faster-acting therapeutic approach for MDD compared to traditional selective serotonin reuptake inhibitors (SSRIs). This compound has been specifically developed to harness these therapeutic benefits.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a partial agonist at the 5-HT4 receptor. This G-protein coupled receptor is predominantly coupled to the Gs alpha subunit. Upon agonist binding, a conformational change in the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and neuronal function.
Signaling Pathway Diagram
Methodological & Application
Application Notes and Protocols for (S)-PF-04995274 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PF-04995274 is a potent and selective partial agonist for the serotonin 4 receptor (5-HT4R).[1] This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound, including receptor binding and functional activity at the 5-HT4 receptor. The provided methodologies are intended to guide researchers in the consistent and reproducible evaluation of this compound.
Mechanism of Action
This compound acts as a partial agonist at 5-HT4 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit.[2] Activation of the 5-HT4 receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] This second messenger, cAMP, then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets. Additionally, 5-HT4 receptor activation can, in some cellular contexts, lead to signaling through Gq proteins or a G-protein-independent activation of Src tyrosine kinase, which can activate the extracellular signal-regulated kinase (ERK) pathway.[4][5]
Data Presentation
The following tables summarize the quantitative data for PF-04995274 (of which this compound is an isomer) from in vitro assays.
Table 1: Receptor Binding Affinity (Ki) of PF-04995274
| Receptor Subtype | Ki (nM) |
| Human 5-HT4A | 0.36 |
| Human 5-HT4B | 0.46 |
| Human 5-HT4D | 0.15 |
| Human 5-HT4E | 0.32 |
| Rat 5-HT4S | 0.30 |
Data sourced from MedChemExpress.[6]
Table 2: Functional Potency (EC50) of PF-04995274
| Receptor Subtype | EC50 (nM) |
| Human 5-HT4A | 0.47 |
| Human 5-HT4B | 0.36 |
| Human 5-HT4D | 0.37 |
| Human 5-HT4E | 0.26 |
| Rat 5-HT4S | 0.59 |
| Rat 5-HT4L | 0.65 |
| Rat 5-HT4E | 0.62 |
Data sourced from MedChemExpress.[6]
Experimental Protocols
5-HT4 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Objective: To measure the displacement of a radiolabeled antagonist from the 5-HT4 receptor by this compound.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
This compound
-
Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT4R ligand at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This protocol measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the 5-HT4 receptor signaling pathway.
Objective: To determine the EC50 and maximal efficacy of this compound in stimulating cAMP production.
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
This compound
-
A reference 5-HT4R full agonist (e.g., Serotonin).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Seed the cells into 384-well plates and allow them to attach overnight.
-
Prepare a dilution series of this compound and the reference full agonist in assay buffer containing a PDE inhibitor.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal response) from the resulting sigmoidal curve using non-linear regression.
-
The partial agonist activity of this compound can be expressed as a percentage of the maximal response induced by the reference full agonist.
Visualizations
Caption: 5-HT4 Receptor Signaling Cascade
Caption: Radioligand Binding Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modifying Ligand-Induced and Constitutive Signaling of the Human 5-HT4 Receptor | PLOS One [journals.plos.org]
- 3. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents [mdpi.com]
- 8. Central 5-HT4 receptor binding as biomarker of serotonergic tonus in humans: a [11C]SB207145 PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (S)-PF-04995274 Cell-Based Assay for 5-HT4 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PF-04995274 is a potent and selective partial agonist for the serotonin 4 receptor (5-HT4R)[1][2]. The 5-HT4 receptor, a Gs protein-coupled receptor (GPCR), is a key therapeutic target for various disorders, including those related to gastrointestinal motility and cognitive function[3][4]. Activation of the 5-HT4R initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger[3]. This application note provides a detailed protocol for a cell-based assay to quantify the activation of the 5-HT4 receptor by this compound through the measurement of intracellular cAMP levels.
Principle of the Assay
This assay utilizes a recombinant cell line stably expressing the human 5-HT4 receptor. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, activating the associated Gs protein. The Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The accumulated intracellular cAMP is then quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, an increase in intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a decrease in the FRET signal that is inversely proportional to the amount of cAMP produced.
5-HT4 Receptor Signaling Pathway
The binding of an agonist to the 5-HT4 receptor triggers a well-defined signaling pathway, leading to the production of cAMP.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor.
-
This compound and other 5-HT4R ligands (agonists and antagonists).
-
Cell Culture Medium: DMEM/F12 or MEM supplemented with 10% fetal bovine serum (FBS), antibiotics, and selection agents (if required).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: HTRF cAMP assay kit or GloSensor™ cAMP assay kit.
-
Plate Reader: HTRF-compatible or luminescence plate reader.
-
Cell Culture Plates: 96-well or 384-well white, solid-bottom plates suitable for cell culture and luminescence/fluorescence readings.
Experimental Protocol
This protocol is adapted for an HTRF-based cAMP assay.
1. Cell Preparation:
-
Culture the 5-HT4R expressing cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Resuspend the cells in assay buffer and perform a cell count to determine cell viability and density.
-
Dilute the cell suspension to the desired concentration (e.g., 2,500-10,000 cells/well, to be optimized for the specific cell line).
2. Compound Preparation:
-
Prepare a stock solution of this compound and other test compounds in DMSO.
-
Perform serial dilutions of the compounds in assay buffer containing a PDE inhibitor like IBMX to create a concentration-response curve.
3. Assay Procedure:
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add the diluted compounds to the respective wells. Include wells with assay buffer only as a negative control and a known 5-HT4R agonist as a positive control.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add the HTRF lysis buffer containing the cAMP-d2 tracer to all wells.
-
Add the HTRF antibody solution (anti-cAMP-cryptate) to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
4. Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each agonist.
Experimental Workflow
The following diagram outlines the major steps in the cell-based assay for 5-HT4R activation.
Data Presentation
The potency of this compound can be compared to other known 5-HT4 receptor ligands. The following table summarizes the EC50 values for several compounds at different human 5-HT4 receptor subtypes.
| Compound | Receptor Subtype | Assay Type | EC50 (nM) | Reference |
| This compound | Human 5-HT4A | cAMP Assay | 0.47 | [5] |
| Human 5-HT4B | cAMP Assay | 0.36 | [5] | |
| Human 5-HT4D | cAMP Assay | 0.37 | [5] | |
| Human 5-HT4E | Luciferase Reporter | 0.26 | [5] | |
| Serotonin (5-HT) | Human 5-HT4 | cAMP Assay | 3.6 | [6] |
| Prucalopride | Human 5-HT4 | cAMP Assay | ~1.0 | [6] |
| BIMU 8 | Human Colon | Motility Assay | 760 | [7] |
| BIMU 1 | Human Colon | Motility Assay | 3190 | [7] |
Troubleshooting
-
High variability between replicates: Ensure proper cell mixing before plating and accurate pipetting of compounds and reagents.
-
Low signal-to-background ratio: Optimize cell number per well and incubation times. Ensure the PDE inhibitor is active.
-
Inconsistent EC50 values: Verify the stability and concentration of the compound stock solutions. Ensure consistent cell passage number and health.
Conclusion
This application note provides a comprehensive framework for conducting a cell-based assay to characterize the activation of the 5-HT4 receptor by this compound. The detailed protocol and supporting information will enable researchers to reliably assess the potency and efficacy of this and other 5-HT4R ligands, facilitating drug discovery and development efforts in this important therapeutic area.
References
- 1. promega.com [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuroscience Research
Topic: (S)-PF-04995274 and Glucokinase Activators in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. This compound is an investigational compound and is not approved for clinical use.
Introduction
Initial interest in this compound for neuroscience research stemmed from a potential role as a glucokinase partial activator. However, extensive research and clinical studies have definitively characterized This compound as a potent and selective 5-HT4 receptor partial agonist .[1][2][3] This document provides detailed application notes and protocols for the use of this compound in its correct capacity as a 5-HT4 partial agonist for neuroscience research, particularly in the areas of depression and cognitive disorders.
Separately, this document will also provide comprehensive application notes on the use of glucokinase activators in neuroscience research, a field showing promise for the investigation of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4]
Part 1: this compound - A 5-HT4 Receptor Partial Agonist
Mechanism of Action
This compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R).[3] The 5-HT4 receptor is a G-protein coupled receptor, and its activation is primarily linked to the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] In neurons, this signaling cascade can modulate synaptic plasticity and neurotransmitter release, which are crucial for cognitive functions and mood regulation.[5][6] Additionally, 5-HT4 receptor activation can also trigger the extracellular signal-regulated kinase (ERK) pathway in a cAMP/PKA-independent manner, which is dependent on Src tyrosine kinase activation.[6]
Applications in Neuroscience Research
Preclinical and clinical studies suggest that this compound has potential applications in the study and potential treatment of:
-
Major Depressive Disorder (MDD): Investigated for its potential as a faster-acting antidepressant with a different mechanism of action compared to selective serotonin reuptake inhibitors (SSRIs).[7][8]
-
Cognitive Deficits: Explored for its pro-cognitive effects, particularly in the context of Alzheimer's disease.[1][9][10]
Quantitative Data
The following tables summarize key quantitative data for this compound from published research.
Table 1: In Vitro Binding Affinity (Ki) and Potency (EC50) of PF-04995274 [1]
| Receptor Subtype | Ki (nM) | EC50 (nM) |
| Human 5-HT4A | 0.36 | 0.47 |
| Human 5-HT4B | 0.46 | 0.36 |
| Human 5-HT4D | 0.15 | 0.37 |
| Human 5-HT4E | 0.32 | 0.26 |
| Rat 5-HT4S | 0.30 | 0.59 |
| Rat 5-HT4L | - | 0.65 |
| Rat 5-HT4E | - | 0.62 |
Table 2: Clinical Trial Protocol for PF-04995274 in Major Depressive Disorder (NCT03516604) [8]
| Parameter | Value |
| Drug | PF-04995274 |
| Dose | 15 mg |
| Frequency | Daily |
| Duration | 7 days |
| Control Groups | Citalopram (20 mg daily), Placebo |
| Primary Outcome Measures | Changes in emotional processing (Facial Expression Recognition Task) |
| Secondary Outcome Measures | fMRI of implicit emotional face processing, self-reported depression and anxiety scores |
Experimental Protocols
-
Objective: To determine the binding affinity and functional potency of this compound at 5-HT4 receptors.
-
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing human or rat 5-HT4 receptor subtypes.
-
Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.
-
Radioligand Binding Assay (for Ki):
-
Incubate cell membranes with a known 5-HT4 receptor radioligand (e.g., [3H]GR113808) and varying concentrations of this compound.
-
Measure the displacement of the radioligand to determine the inhibitory constant (Ki).
-
-
cAMP Functional Assay (for EC50):
-
Treat intact cells with varying concentrations of this compound.
-
Measure the accumulation of intracellular cAMP using a commercially available ELISA or HTRF assay kit.
-
Calculate the half-maximal effective concentration (EC50).
-
-
-
Objective: To assess the antidepressant- and anxiolytic-like effects of this compound.
-
Methodology:
-
Animals: Use male 129S6/SvEv mice.[1]
-
Drug Administration: Administer this compound (3-10 mg/kg) via intravenous injection for 17 days.[1]
-
Behavioral Tests:
-
Learned Fear Test: To assess fear and anxiety-like behavior.
-
Forced Swim Test or Tail Suspension Test: To evaluate depressive-like behavior.
-
-
Data Analysis: Compare behavioral outcomes between the this compound-treated group and a vehicle-treated control group.
-
-
Objective: To evaluate the early effects of PF-04995274 on emotional cognition in patients with MDD.
-
Methodology:
-
Study Design: A double-blind, placebo-controlled, randomized trial.[8]
-
Participants: Unmedicated patients with a diagnosis of Major Depressive Disorder.[7]
-
Intervention: 7 days of treatment with PF-04995274 (15 mg/day), citalopram (20 mg/day), or placebo.[8]
-
Assessments (pre- and post-treatment):
-
Behavioral: Facial Expression Recognition Task to measure accuracy and reaction time for identifying different emotions.[8]
-
Neuroimaging: Functional Magnetic Resonance Imaging (fMRI) during an implicit emotional face processing task to assess changes in brain activity, particularly in the amygdala and medial-frontal cortex.[7][8]
-
Clinical: Observer- and self-reported scales for depression and anxiety symptoms.[8]
-
-
Visualization
Caption: Signaling pathway of this compound via the 5-HT4 receptor.
Caption: Workflow for a clinical study of this compound in depression.
Part 2: Glucokinase Activators in Neuroscience Research
Mechanism of Action
Glucokinase (GK) acts as a glucose sensor in various tissues, including the brain.[11][12] It is a rate-limiting enzyme in glycolysis, catalyzing the phosphorylation of glucose to glucose-6-phosphate.[13] By enhancing the activity of GK, glucokinase activators (GKAs) can increase glucose metabolism and ATP production in neurons.[11] This is thought to be neuroprotective, particularly in conditions where energy metabolism is impaired.[4]
Applications in Neuroscience Research
The primary application of GKAs in neuroscience research is in the study of neurodegenerative diseases where impaired glucose metabolism is a key pathological feature.
-
Alzheimer's Disease (AD): Enhancing brain glucose metabolism may counteract the hypometabolism observed in AD and potentially reduce the accumulation of amyloid-beta and hyperphosphorylated tau.
-
Parkinson's Disease (PD): Improving neuronal energy production could protect dopaminergic neurons from degeneration.[4]
Quantitative Data
Table 3: Preclinical Data for a Novel Glucokinase Activator (GKA23) in a Mouse Model [13]
| Animal Model | Treatment | Outcome |
| High-fat diet-fed mice | Sub-chronic GKA23 | Improved glucose homeostasis and lipid profile |
| Rats | Acute GKA23 | Enhanced beta-cell insulin secretion and suppressed hepatic glucose production |
Experimental Protocols
-
Objective: To measure the effect of a GKA on glucokinase enzyme activity.
-
Methodology:
-
Use a commercially available Glucokinase Activity Assay Kit (e.g., Abcam ab273303).[14]
-
Prepare samples from tissue homogenates (e.g., brain tissue) or cell lysates.
-
In the assay, GK converts glucose to glucose-6-phosphate, which is then used in a series of reactions to generate a fluorescent product.
-
Measure the fluorescence (Ex/Em = 535/587 nm) to quantify GK activity.
-
Compare the activity in the presence and absence of the GKA.
-
-
Objective: To evaluate the neuroprotective effects of a GKA in a model of Alzheimer's or Parkinson's disease.
-
Methodology (Example for an AD mouse model):
-
Animals: Use a transgenic mouse model of AD (e.g., APP/PS1).
-
Drug Administration: Administer the GKA (e.g., via oral gavage) for a specified duration (e.g., several weeks or months).
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze or Novel Object Recognition: To evaluate working memory and recognition memory.
-
-
Biochemical and Histological Analysis:
-
Measure levels of amyloid-beta plaques and phosphorylated tau in brain tissue using ELISA or immunohistochemistry.
-
Assess neuronal survival and synaptic density in the hippocampus and cortex.
-
Measure brain glucose uptake using FDG-PET imaging.
-
-
Visualization
Caption: Mechanism of action of glucokinase activators in a neuron.
Caption: Workflow for preclinical evaluation of a glucokinase activator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glucose, glycolysis, and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. medrxiv.org [medrxiv.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Usmarapride (SUVN-D4010), a 5-HT4 receptor partial agonist for the potential treatment of Alzheimer's disease: Behavioural, neurochemical and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 12. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of a novel glucokinase activator in rat and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucokinase Activity Assay Kit (Fluorometric) (ab273303) | Abcam [abcam.com]
(S)-PF-04995274 in functional magnetic resonance imaging (fMRI) studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PF-04995274 is the (S)-enantiomer of PF-04995274, a potent and high-affinity partial agonist for the serotonin 4 receptor (5-HT4R). As a brain-penetrant compound, it holds promise for the treatment of cognitive disorders and depression. Functional magnetic resonance imaging (fMRI) is a non-invasive neuroimaging technique that measures brain activity by detecting changes in blood flow. The use of this compound in fMRI studies allows for the investigation of its pharmacodynamic effects on brain function, particularly in regions rich with 5-HT4 receptors, and can serve as a valuable tool in clinical trials to identify potential biomarkers of treatment response.
Pharmacological Profile of PF-04995274 (Racemate)
Table 1: In Vitro Binding Affinity (Ki) and Potency (EC50) of PF-04995274
| Receptor Subtype | Organism | Ki (nM) | EC50 (nM) |
| 5-HT4A | Human | 0.36 | 0.47 |
| 5-HT4B | Human | 0.46 | 0.36 |
| 5-HT4D | Human | 0.15 | 0.37 |
| 5-HT4E | Human | 0.32 | 0.26 |
| 5-HT4S | Rat | 0.30 | 0.59 |
| 5-HT4L | Rat | Not Available | 0.65 |
| 5-HT4E | Rat | Not Available | 0.62 |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and partially activating 5-HT4 receptors. The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.
G-Protein Dependent Signaling
The canonical signaling pathway for 5-HT4 receptors involves coupling to the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression and neuronal function.
Caption: 5-HT4 Receptor G-Protein Dependent Signaling Pathway.
G-Protein Independent Signaling
Recent evidence suggests that 5-HT4 receptors can also signal through G-protein independent pathways. One such mechanism involves the direct activation of Src, a non-receptor tyrosine kinase. This activation of Src can subsequently lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, which is also implicated in synaptic plasticity and memory.
Caption: 5-HT4 Receptor G-Protein Independent Signaling Pathway.
Application in fMRI Studies: The RESTAND Study
A notable clinical trial, the RESTAND study (NCT03516604), investigated the effects of PF-04995274 in unmedicated patients with Major Depressive Disorder (MDD) using fMRI.
Table 2: Summary of the RESTAND fMRI Study
| Parameter | Details |
| Drug/Dose | PF-04995274 (15 mg, daily) |
| Duration | 7 days |
| Population | 90 participants with unmedicated Major Depressive Disorder (MDD) |
| fMRI Task | Implicit emotional face processing |
| Key fMRI Finding | Increased medial-frontal cortex activation across all emotional valences |
| Behavioral Finding | No significant change in behavioral negative bias or amygdala activity |
| Clinical Outcome | Reduced observer-rated depression severity relative to placebo |
Experimental Protocols for fMRI Studies with this compound
The following protocols are based on the methodology of the RESTAND study and general best practices for pharmacological fMRI.
Participant Recruitment and Screening
-
Inclusion Criteria:
-
Adults (e.g., 18-65 years) diagnosed with the condition of interest (e.g., Major Depressive Disorder).
-
Medication-free for a specified period (e.g., at least 2 weeks for psychotropic medications).
-
Ability to provide informed consent.
-
-
Exclusion Criteria:
-
Contraindications to MRI scanning (e.g., metallic implants, claustrophobia).
-
Significant neurological or medical conditions that could affect brain function.
-
Current substance abuse or dependence.
-
Pregnancy or breastfeeding.
-
Study Design
A double-blind, placebo-controlled design is recommended to minimize bias.
Caption: Experimental Workflow for a Pharmacological fMRI Study.
Drug Administration
-
Dosage: Based on the RESTAND study, a daily oral dose of 15 mg of PF-04995274 is suggested.
-
Duration: A 7-day administration period has been shown to elicit detectable changes in brain activity.
-
Blinding: The study drug and placebo should be identical in appearance, taste, and packaging to maintain the blind.
fMRI Acquisition Protocol
Table 3: Recommended fMRI Acquisition Parameters (based on typical 3T scanner protocols)
| Parameter | Recommended Value |
| Scanner Strength | 3 Tesla (3T) |
| Sequence | T2*-weighted gradient-echo echo-planar imaging (EPI) |
| Repetition Time (TR) | 2000 - 3000 ms |
| Echo Time (TE) | 25 - 35 ms |
| Flip Angle | 70 - 90 degrees |
| Field of View (FOV) | 192 x 192 mm to 224 x 224 mm |
| Matrix Size | 64 x 64 to 80 x 80 |
| Voxel Size | 3 x 3 x 3 mm (isotropic) |
| Slice Thickness | 3 - 4 mm |
| Number of Slices | 30 - 40 (to cover the whole brain) |
A high-resolution T1-weighted anatomical scan should also be acquired for co-registration and normalization of the functional data.
Implicit Emotional Face Processing Task
This task is designed to probe neural responses to emotional stimuli without requiring explicit emotional judgment.
-
Stimuli: Images of faces displaying different emotions (e.g., happy, sad, angry, fearful, neutral).
-
Procedure:
-
Participants are shown a series of faces and are instructed to perform a task unrelated to the emotional content, such as identifying the gender of the face or the color of a small shape superimposed on the image.
-
Each face is presented for a brief duration (e.g., 500 ms), followed by a fixation cross for a variable inter-stimulus interval (e.g., 2000-4000 ms).
-
The order of emotional faces should be randomized.
-
-
Data Acquisition: fMRI data is acquired continuously throughout the task.
Data Analysis
-
Preprocessing: Standard fMRI preprocessing steps should be applied, including motion correction, slice timing correction, spatial smoothing, and temporal filtering.
-
First-Level Analysis: A general linear model (GLM) is used to model the hemodynamic response to each emotional condition for each participant.
-
Second-Level Analysis: Group-level analyses are performed to compare brain activation between the this compound group and the placebo group. Regions of interest (ROI) analysis can be focused on areas like the medial prefrontal cortex and amygdala.
Conclusion
This compound is a promising compound for modulating brain activity, and fMRI provides a powerful tool to investigate its effects in vivo. The protocols and data presented here offer a foundation for researchers and drug development professionals to design and execute robust pharmacological fMRI studies to further elucidate the therapeutic potential of this compound. Future studies should aim to establish the specific pharmacokinetic and pharmacodynamic profile of the (S)-enantiomer to allow for more precise modeling of its effects on the brain.
Application Notes and Protocols for (S)-PF-04995274 Administration in Rodent Models of Cognition
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PF-04995274 is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor. Preclinical studies have demonstrated its potential as a pro-cognitive agent, capable of reversing cognitive deficits in rodent models of learning and memory.[1] These application notes provide detailed protocols for administering this compound and similar 5-HT4 agonists in established rodent models of cognitive impairment, specifically the scopolamine-induced amnesia model assessed by the Morris Water Maze (MWM) and the Novel Object Recognition (NOR) test.
The primary mechanism of action for this compound's cognitive-enhancing effects is through the activation of 5-HT4 receptors, which are predominantly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.
Signaling Pathways
Activation of the 5-HT4 receptor by an agonist like this compound initiates two primary signaling cascades that are believed to underlie its pro-cognitive effects:
-
Canonical Gαs/cAMP/PKA Pathway: The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), promoting the expression of genes involved in synaptic plasticity and memory formation.
-
Non-Canonical Src/ERK Pathway: In addition to the canonical pathway, 5-HT4 receptor activation can also signal through a G-protein-independent mechanism involving the recruitment and activation of the Src tyrosine kinase. This leads to the subsequent activation of the Extracellular signal-regulated kinase (ERK) pathway, another critical cascade in synaptic plasticity and cognitive function.
Furthermore, 5-HT4 receptor agonism has been shown to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of the neuroprotective and memory-enhancing soluble APPα (sAPPα) fragment.
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical studies investigating the effects of selective 5-HT4 receptor agonists on cognitive performance in rodent models.
| Compound | Animal Model | Cognitive Task | Dosing Regimen | Key Quantitative Outcome | Reference |
| SSP-002392 | C57Bl/6 Mice | Morris Water Maze (Scopolamine-induced deficit) | 0.3, 1.5, 7.5 mg/kg p.o. (agonist) vs. 0.5 mg/kg s.c. (scopolamine) | Dose-dependent improvement in spatial learning and retention memory. | [2] |
| Prucalopride | C57Bl/6j Mice | Morris Water Maze (Scopolamine-induced deficit) | 5 mg/kg s.c. (agonist) + 0.75 mg/kg s.c. (donepezil) | Synergistic reversal of scopolamine-induced amnesia. | [3] |
| WAY-101405 | Rats | Novel Object Recognition (Scopolamine-induced deficit) | 1 mg/kg (agonist) | Reversal of scopolamine-induced memory deficits. | |
| WAY-101405 | Rats | Morris Water Maze | 3 mg/kg (agonist) | Significant improvement in learning. |
Experimental Protocols
Protocol 1: Reversal of Scopolamine-Induced Spatial Memory Deficits in the Morris Water Maze (MWM)
This protocol describes the use of a 5-HT4 agonist to reverse cognitive deficits induced by the muscarinic antagonist scopolamine in a rat model.
Materials:
-
This compound or other selective 5-HT4 agonist
-
Scopolamine hydrobromide
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Male Wistar rats (250-300g)
-
Morris Water Maze apparatus (circular pool, ~1.5m diameter, filled with opaque water at 22-25°C)
-
Submerged escape platform
-
Video tracking software
Experimental Workflow:
Procedure:
-
Animal Habituation: Acclimatize rats to the housing facility for at least one week. Handle the animals for 5 minutes daily for 3-5 days prior to the experiment to reduce stress.
-
Drug Preparation:
-
Dissolve this compound in the appropriate vehicle to achieve the desired concentration (e.g., for a 1 mg/kg dose in a 250g rat, prepare a solution where 0.25mg is contained in a suitable injection volume, typically 1 ml/kg).
-
Dissolve scopolamine hydrobromide in sterile saline to a concentration of 0.5 mg/ml for a 0.5 mg/kg dose.
-
-
Treatment Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Scopolamine (0.5 mg/kg, s.c.)
-
Group 3: this compound (e.g., 1, 3, 10 mg/kg, p.o.) + Scopolamine (0.5 mg/kg, s.c.)
-
Group 4: this compound (e.g., 1, 3, 10 mg/kg, p.o.) + Vehicle
-
-
Acquisition Training (Days 1-4):
-
Administer this compound or its vehicle orally.
-
30 minutes later, administer scopolamine or its vehicle subcutaneously.
-
30 minutes after scopolamine administration, begin the MWM training.
-
Each rat undergoes four trials per day. For each trial, the rat is placed into the pool facing the wall at one of four quasi-random start positions.
-
The rat is allowed to swim for a maximum of 60 seconds to find the hidden platform. If it fails to find the platform within 60 seconds, it is gently guided to it.
-
The rat is left on the platform for 15-30 seconds.
-
The inter-trial interval is approximately 10-15 minutes.
-
Record escape latency, path length, and swimming speed using the video tracking software.
-
-
Probe Trial (Day 5):
-
24 hours after the final training trial, a single probe trial is conducted. The escape platform is removed from the pool.
-
Each rat is placed in the pool at a novel start position and allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swimming path.
-
-
Data Analysis:
-
Analyze the acquisition data (escape latency and path length) using a two-way repeated measures ANOVA.
-
Analyze the probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's).
-
Protocol 2: Novel Object Recognition (NOR) Test
This protocol assesses recognition memory, which is disrupted by scopolamine and can be rescued by pro-cognitive compounds.
Materials:
-
This compound or other selective 5-HT4 agonist
-
Scopolamine hydrobromide
-
Vehicle
-
Male Wistar rats or C57Bl/6 mice
-
Open-field arena (e.g., 50x50x50 cm for rats)
-
Two sets of identical objects (e.g., plastic cubes, metal cylinders) that are heavy enough not to be displaced by the animals.
-
Video recording equipment
Procedure:
-
Habituation (Day 1):
-
Place each animal individually into the empty open-field arena for 5-10 minutes to allow for exploration and adaptation to the new environment.
-
-
Training/Sample Phase (Day 2):
-
Administer the 5-HT4 agonist or vehicle (e.g., p.o.).
-
30 minutes later, administer scopolamine (e.g., 0.5 mg/kg, s.c.) or vehicle.
-
30 minutes after scopolamine injection, place the animal into the arena containing two identical objects (Object A1 and A2).
-
Allow the animal to explore the objects for a set period (e.g., 5 minutes).
-
Exploration is defined as the animal's nose being within 2 cm of the object and directed towards it.
-
Record the total time spent exploring each object.
-
-
Testing/Choice Phase (Day 2, after retention interval):
-
After a retention interval (e.g., 1 hour or 24 hours), place the animal back into the arena.
-
The arena now contains one familiar object (Object A) and one novel object (Object B).
-
Allow the animal to explore the objects for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate the total exploration time in the choice phase (T_familiar + T_novel).
-
Calculate the Discrimination Index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. A DI close to zero suggests a memory deficit.
-
Analyze the DI using a one-way ANOVA followed by appropriate post-hoc tests.
-
Conclusion
This compound and other selective 5-HT4 receptor agonists represent a promising therapeutic avenue for the treatment of cognitive deficits. The protocols outlined above provide a framework for the preclinical evaluation of these compounds in rodent models of learning and memory. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further elucidate the cognitive-enhancing potential of this class of drugs.
References
Application Notes and Protocols for Measuring (S)-PF-04995274 Efficacy
A Critical Correction on the Mechanism of Action of (S)-PF-04995274
Initial assessment of this compound may have erroneously identified it as a glucokinase activator. However, extensive pharmacological data classifies this compound and its racemate, PF-04995274, as potent and high-affinity partial agonists of the serotonin 4 receptor (5-HT4R).[1][2][3][4] Therefore, the following application notes and protocols are designed to measure the efficacy of this compound based on its activity as a 5-HT4R partial agonist. Assays targeting glucokinase activation are not relevant for this compound.
The primary mechanism of action for 5-HT4R agonists involves binding to the receptor, which is a Gs protein-coupled receptor (GPCR). This binding event initiates a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6][7] Consequently, the efficacy of this compound can be quantified by its binding affinity to the 5-HT4 receptor and its potency in stimulating cAMP production.
Data Presentation
Table 1: Pharmacological Profile of PF-04995274 at Various 5-HT4 Receptor Isoforms
| Receptor Isoform | Species | Assay Type | Parameter | Value (nM) |
| 5-HT4A | Human | Functional | EC50 | 0.47[2][3] |
| 5-HT4B | Human | Functional | EC50 | 0.36[2][3] |
| 5-HT4D | Human | Functional | EC50 | 0.37[2][3] |
| 5-HT4E | Human | Functional | EC50 | 0.26[2][3] |
| 5-HT4S | Rat | Functional | EC50 | 0.59[2][3] |
| 5-HT4L | Rat | Functional | EC50 | 0.65[2] |
| 5-HT4E | Rat | Functional | EC50 | 0.62[2] |
| 5-HT4A | Human | Binding | Ki | 0.36[2] |
| 5-HT4B | Human | Binding | Ki | 0.46[2] |
| 5-HT4D | Human | Binding | Ki | 0.15[2] |
| 5-HT4E | Human | Binding | Ki | 0.32[2] |
| 5-HT4S | Rat | Binding | Ki | 0.30[2] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.[8] A lower EC50 value indicates a higher potency.[8][9] Ki (Inhibition constant) represents the equilibrium dissociation constant for the binding of an inhibitor to an enzyme or a ligand to a receptor.[10] A lower Ki value signifies a higher binding affinity.
Mandatory Visualization
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Efficacy Assays.
Experimental Protocols
Protocol 1: 5-HT4 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor by measuring its ability to displace a known radiolabeled antagonist, such as [3H]-GR113808.[11][12]
Materials:
-
Cell membranes from a stable cell line overexpressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[13]
-
Non-specific binding control: 10 µM GR113808 or another high-affinity 5-HT4 antagonist.
-
Test compound: this compound, serially diluted.
-
96-well filter plates (e.g., glass fiber C filters).[14]
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration that yields adequate signal-to-noise (typically 10-20 µg protein per well).
-
Assay Plate Setup: In a 96-well plate, add the following to each well for a total volume of 200 µL:
-
Total Binding: 50 µL Binding Buffer, 50 µL [3H]-GR113808 (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of diluted cell membranes.
-
Non-specific Binding (NSB): 50 µL non-specific binding control, 50 µL [3H]-GR113808, and 100 µL of diluted cell membranes.
-
Competitive Binding: 50 µL of serially diluted this compound, 50 µL [3H]-GR113808, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[13]
-
Filtration: Harvest the contents of each well onto the filter plate using a cell harvester. Wash the filters rapidly three times with 200 µL of ice-cold Binding Buffer to separate bound from free radioligand.
-
Counting: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Protocol 2: cAMP Accumulation Functional Assay
This protocol measures the functional potency (EC50) of this compound by quantifying the increase in intracellular cAMP levels following 5-HT4 receptor stimulation.
Materials:
-
A whole-cell system, such as HEK293 cells, stably expressing the human 5-HT4 receptor.
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[16][17]
-
Test compound: this compound, serially diluted.
-
Positive control: 10 µM Serotonin (5-HT).
-
cAMP detection kit (e.g., HTRF, LANCE, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the 5-HT4R-expressing cells into a 96-well plate at a density that allows them to reach ~80-90% confluency on the day of the assay. Incubate overnight.
-
Pre-incubation: The next day, remove the culture medium and wash the cells once with Stimulation Buffer. Add Stimulation Buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 15-30 minutes at 37°C.[18]
-
Compound Addition: Add serially diluted this compound, positive control (5-HT), or vehicle to the appropriate wells.
-
Stimulation: Incubate the plate for 30 minutes at 37°C to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[19]
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve provided with the kit.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 11. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 14. merckmillipore.com [merckmillipore.com]
- 15. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for Investigating (S)-PF-04995274 in Combination with SSRIs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-PF-04995274 is a partial agonist of the serotonin 4 (5-HT4) receptor, a target of interest for the treatment of cognitive deficits and mood disorders. Preclinical and clinical studies are exploring its potential as an adjunctive therapy with selective serotonin reuptake inhibitors (SSRIs) for patients with treatment-resistant depression (TRD). The rationale for this combination therapy lies in the potential for synergistic effects, aiming to enhance antidepressant efficacy and potentially accelerate the onset of action, a significant limitation of current SSRI monotherapy.
These application notes provide a comprehensive overview of the experimental design considerations and detailed protocols for investigating the combination of this compound and SSRIs in both preclinical and clinical settings.
Mechanism of Action: A Synergistic Approach
The therapeutic potential of combining this compound with an SSRI is rooted in their distinct yet complementary mechanisms of action at the serotonergic synapse.
-
SSRIs: These agents selectively block the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT). However, this initial increase in 5-HT can activate somatodendritic 5-HT1A autoreceptors, which leads to a temporary reduction in the firing rate of serotonin neurons, potentially delaying the therapeutic effect.
-
This compound: As a 5-HT4 receptor partial agonist, this compound directly stimulates postsynaptic 5-HT4 receptors. Activation of these Gs-protein coupled receptors is known to trigger downstream signaling cascades that are implicated in neuronal plasticity and antidepressant responses. Preclinical studies suggest that 5-HT4 receptor agonists can counteract the initial inhibitory effect of SSRIs on serotonin neuron firing.[1]
The combination is hypothesized to work synergistically by:
-
Increasing the availability of synaptic serotonin through SSRI action, which then acts on 5-HT4 receptors.
-
Directly stimulating 5-HT4 receptors with this compound, leading to a more robust and immediate downstream signaling response.
-
Converging on key intracellular signaling pathways implicated in the therapeutic effects of antidepressants, such as the phosphorylation of the cAMP response element-binding protein (CREB).[2][3]
Signaling Pathways
The activation of the 5-HT4 receptor by this compound initiates two primary signaling cascades:
-
Canonical Gs-cAMP-PKA-CREB Pathway: 5-HT4 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB. Activated CREB promotes the expression of genes involved in neurogenesis and synaptic plasticity, such as a brain-derived neurotrophic factor (BDNF).
-
Non-canonical Src-ERK Pathway: The 5-HT4 receptor can also signal independently of cAMP through a mechanism involving the Src tyrosine kinase, which leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK).[4][5] The ERK pathway is also a critical regulator of neuronal plasticity and survival.
Furthermore, both serotonergic signaling and SSRIs have been shown to modulate the activity of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme in numerous cellular processes, including mood regulation.[6][7] Inhibition of GSK3β is a downstream effect of some antidepressant treatments and may represent a point of convergence for the actions of this compound and SSRIs.
References
- 1. Investigation of Pharmacokinetic and Pharmacodynamic Interactions between Citalopram and Duloxetine: An Integrated Analytical, Computational, Behavioral, and Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Serotonin Reuptake Inhibitors Potentiate the Rapid Antidepressant-Like Effects of Serotonin4 Receptor Agonists in the Rat | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK3β Regulates Brain Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Regulation of Glycogen Synthase Kinase-3β (GSK3β) by Serotonergic Activity in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(S)-PF-04995274 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of (S)-PF-04995274. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective partial agonist of the serotonin 4 (5-HT4) receptor. It is the (S)-isomer of PF-04995274 and is investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease, and depression.[1][2]
Q2: What is the mechanism of action of this compound?
This compound acts as a partial agonist at 5-HT4 receptors. These receptors are Gs-protein coupled, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is involved in various cellular processes, including neurotransmitter release and synaptic plasticity.
Q3: What are the primary research applications for this compound?
This compound is primarily used in neuroscience research to investigate the role of the 5-HT4 receptor in:
-
Cognition and memory enhancement.
-
Treatment of Alzheimer's disease and other neurodegenerative disorders.
-
Modulation of mood and potential antidepressant effects.
Solubility Guidelines
This compound is a hydrophobic compound with limited aqueous solubility. Proper solvent selection and preparation techniques are crucial for successful in vitro and in vivo experiments.
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ≥ 86 mg/mL | ≥ 198.83 mM | Use fresh, anhydrous DMSO as it is hygroscopic.[3] |
| Chloroform | 30 mg/mL | 69.36 mM | |
| DMF | 20 mg/mL | 46.24 mM | |
| Ethanol | 20 mg/mL | 46.24 mM | |
| Water | Insoluble | - | |
| DMF:PBS (pH 7.2) (1:4) | 0.25 mg/mL | 0.58 mM |
In Vivo Formulation Examples
| Formulation | Components | Solubility |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.78 mM) |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.78 mM) |
| Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.78 mM) |
Troubleshooting Solubility Issues
Issue: Precipitation observed when diluting DMSO stock solution into aqueous media.
This is a common occurrence for hydrophobic compounds.
Solutions:
-
Decrease Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is as low as possible, ideally below 0.5%, to avoid cytotoxicity.
-
Optimize Dilution Technique:
-
Pre-warm the aqueous medium to 37°C.
-
Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. This prevents localized high concentrations that can lead to precipitation.
-
-
Use a Co-solvent System: For in vivo preparations, using co-solvents like PEG300 and Tween-80 can help maintain solubility.
-
Sonication: Brief sonication in a water bath can aid in dissolving the compound.[4]
-
Gentle Warming: Warming the solution to 37°C for a short period may help dissolve any precipitate.[4]
Issue: Precipitate forms in the final assay medium over time.
This may indicate that the compound is in a supersaturated state and is not thermodynamically stable.
Solutions:
-
Use Solubility Enhancers: Consider incorporating surfactants or cyclodextrins in your formulation to create more stable micelles or inclusion complexes.
-
Fresh Preparations: Prepare working solutions fresh for each experiment to minimize the time the compound spends in an aqueous environment where it may be less stable.
Stability Guidelines
Proper storage and handling are critical to maintain the integrity of this compound.
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Crystalline Solid | -20°C | ≥ 4 years | |
| Stock Solution in DMSO | -20°C | Up to 1 month | Store in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months |
Potential Stability Issues and Mitigation
While specific degradation products for this compound are not extensively documented in publicly available literature, compounds with a benzisoxazole core can be susceptible to certain degradation pathways.
-
Hydrolysis: The benzisoxazole ring can be susceptible to cleavage under strong acidic or basic conditions. It is advisable to maintain solutions at a neutral pH.
-
Oxidation: Exposure to strong oxidizing agents or prolonged exposure to air and light can potentially lead to oxidation. Store solutions protected from light and consider using degassed solvents if oxidative degradation is a concern.
-
Photostability: Protect solutions from direct light exposure to prevent potential photodegradation. Use amber vials or wrap containers in foil.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Store at -20°C or -80°C.
Protocol 2: General Protocol for a Cell-Based cAMP Assay
This protocol provides a general workflow for assessing the activation of 5-HT4 receptors by this compound in a cell line expressing the receptor.
-
Cell Seeding: Seed cells expressing the 5-HT4 receptor in a suitable multi-well plate and culture overnight.
-
Compound Preparation:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic level for the cell line.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known 5-HT4 agonist).
-
-
Incubation: Incubate the plate at 37°C for the desired stimulation time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions for the chosen kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway.
References
- 1. An improved in vitro bioassay for the study of 5-HT(4) receptors in the human isolated large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current in vitro high throughput screening approaches to assess nuclear receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-PF-04995274 Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of (S)-PF-04995274 for animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the (S)-enantiomer of PF-04995274, a potent and selective partial agonist of the serotonin 5-HT4 receptor. Its mechanism of action involves stimulating 5-HT4 receptors, which can modulate the release of various neurotransmitters, including acetylcholine. This activity is believed to underlie its potential therapeutic effects in cognitive and mood disorders.
Q2: What is a recommended starting dose for this compound in rodent studies?
Based on available literature for the racemate PF-04995274, doses in mice have ranged from 3 to 10 mg/kg for intravenous administration. For oral administration, a dose-ranging study is highly recommended. A suggested starting point for a dose-ranging study in mice or rats could be 1 mg/kg, escalating to 10 mg/kg and 50 mg/kg. It is crucial to monitor for both efficacy and any potential adverse effects to determine the optimal dose for your specific animal model and experimental paradigm.
Q3: What are the potential side effects of 5-HT4 receptor agonists in animals?
As a class, 5-HT4 receptor agonists may cause gastrointestinal side effects, including diarrhea and increased gastric motility. At higher doses, researchers should monitor for any signs of dehydration or animal discomfort. While newer, more selective 5-HT4 agonists have a better safety profile, it is still important to observe animals closely for any behavioral changes or adverse reactions, especially during initial dose-escalation studies.
Q4: How should I formulate this compound for oral administration in rodents?
This compound is a lipophilic compound with poor water solubility. Therefore, a suspension or a solution in a suitable vehicle is necessary for oral administration. A common and effective vehicle for preclinical studies is a 0.5% solution of carboxymethylcellulose (CMC) in sterile water. It is critical to ensure the formulation is homogeneous before each administration.
Troubleshooting Guides
Oral Gavage Administration in Rats
Problem: Difficulty in administering the full dose or signs of distress in the animal (e.g., coughing, choking).
| Possible Cause | Troubleshooting Step |
| Improper Restraint | Ensure the rat is firmly but gently restrained with its head and body in a straight line to facilitate the passage of the gavage needle. |
| Incorrect Needle Placement | The gavage needle should be inserted into the esophagus, not the trachea. If resistance is met, do not force it. Withdraw and re-insert gently. The animal should not exhibit any signs of respiratory distress. |
| Gavage Needle Too Large | Use an appropriately sized, ball-tipped gavage needle for the size of the rat to prevent injury to the esophagus. |
| Aspiration of the Compound | Administer the formulation slowly to allow the animal to swallow. If any fluid is observed coming from the nose, stop the procedure immediately. |
Problem: High variability in plasma concentrations of this compound between animals in the same dosing group.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Formulation | If using a suspension, ensure it is thoroughly vortexed or stirred before drawing up each dose to ensure a uniform concentration of the compound. |
| Inconsistent Dosing Volume | Accurately weigh each animal before dosing to calculate the precise volume required. Use calibrated pipettes or syringes for administration. |
| Food Effects | The presence of food in the stomach can affect the absorption of orally administered compounds. For consistency, consider fasting the animals for a few hours before dosing, if experimentally appropriate. |
Intravenous Injection in Mice (Tail Vein)
Problem: Difficulty in locating and successfully injecting into the tail vein.
| Possible Cause | Troubleshooting Step |
| Vasoconstriction of Tail Veins | Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the veins, making them more visible and easier to access. |
| Improper Needle Gauge | Use a small gauge needle (e.g., 27-30G) to minimize damage to the vein. |
| Incorrect Injection Angle | The needle should be inserted at a shallow angle, almost parallel to the vein. |
Problem: Swelling or a bleb forms at the injection site.
| Possible Cause | Troubleshooting Step |
| Subcutaneous or Perivascular Injection | This indicates the needle is not in the vein. Withdraw the needle and apply gentle pressure to the site. Attempt the injection again at a more proximal site on the tail or on the other lateral vein. |
| Injection Volume Too Large or Administered Too Quickly | For bolus injections in mice, the recommended maximum volume is typically 5 ml/kg. Administer the solution slowly to avoid rupturing the vein. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flask
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.
-
If the particle size of the this compound powder is large, gently grind it to a fine powder using a mortar and pestle.
-
Weigh the required amount of this compound powder.
-
In a suitable container, add a small amount of the 0.5% CMC vehicle to the powder to create a paste. This helps in wetting the compound and preventing clumping.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large particles or clumps.
-
Crucially, ensure the suspension is continuously stirred or vortexed immediately before each animal is dosed to maintain homogeneity.
-
Protocol 2: Pharmacokinetic Study Design in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimatize animals to the facility for at least one week prior to the experiment.
-
Grouping:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via the lateral tail vein (n=3-5 rats).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg) (n=3-5 rats).
-
-
Formulation:
-
IV formulation: this compound dissolved in a suitable vehicle for intravenous administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). The solution must be sterile-filtered.
-
PO formulation: this compound suspended in 0.5% CMC in sterile water.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points.
-
Suggested IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.
-
Suggested PO time points: 0 (pre-dose), 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Rats
(Note: This is a template table. Researchers should populate it with their own experimental data.)
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | e.g., 500 | e.g., 250 |
| Tmax (h) | e.g., 0.08 | e.g., 1.0 |
| AUC(0-t) (ngh/mL) | e.g., 800 | e.g., 1200 |
| AUC(0-inf) (ngh/mL) | e.g., 850 | e.g., 1300 |
| Half-life (t½) (h) | e.g., 3.5 | e.g., 4.0 |
| Bioavailability (%) | N/A | e.g., 30% |
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound at the 5-HT4 receptor.
Caption: General experimental workflow for optimizing this compound dosage.
Caption: A logical diagram for troubleshooting common issues in animal studies.
Technical Support Center: Synthesis of (S)-PF-04995274
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (S)-PF-04995274. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
-
Formation of the 4-substituted-3-hydroxybenzisoxazole core: This is a critical step where a key pitfall, the formation of an undesired benzoxazolinone via a Lossen-type rearrangement, has been identified in earlier routes. More robust methods have since been developed.
-
Synthesis of the piperidine side chain: This involves the preparation of a suitably functionalized piperidine derivative ready for coupling.
-
Coupling and final deprotection: The benzisoxazole core and the piperidine side chain are coupled, followed by any necessary deprotection steps to yield the final this compound product. The synthesis is designed to be completed in a limited number of linear steps without the need for chromatography for large-scale production.[1]
Q2: What is the primary pitfall in the synthesis of the benzisoxazole core and how can it be avoided?
A significant pitfall in the synthesis of the 4-substituted 3-hydroxybenzisoxazole core is the potential for a Lossen-type rearrangement, which leads to the formation of an undesired benzoxazolinone byproduct.[2] This rearrangement can be minimized by carefully selecting the synthetic route and reaction conditions. Newer, more robust routes have been developed to avoid this issue, providing a more reliable and safer process.[1][3]
Q3: How is the enantiomeric purity of this compound established and maintained?
The stereochemistry of this compound is crucial for its biological activity. The enantiomeric purity is typically introduced by using a chiral starting material for the tetrahydrofuran portion of the molecule. Maintaining this stereochemical integrity throughout the synthesis is critical. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, are often employed to determine the enantiomeric purity of the final product and key intermediates.[4][5][6]
Q4: What are common issues in the N-alkylation of the piperidine ring, and how can they be addressed?
The N-alkylation of the piperidine ring can present several challenges:
-
Over-alkylation: Formation of a quaternary ammonium salt can occur if an excess of the alkylating agent is used or if the reaction temperature is too high. To mitigate this, it is recommended to use a stoichiometric amount or a slight excess of the piperidine starting material and to consider running the reaction at a lower temperature.[2]
-
Low Reactivity: The choice of alkylating agent is important. Alkyl iodides are generally more reactive than bromides or chlorides. If using a less reactive alkyl halide, increasing the temperature or adding a catalytic amount of potassium iodide may be necessary.[2]
-
Choice of Base: The selection of a suitable base is critical. Mild inorganic bases like potassium carbonate are common, while non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) can prevent side reactions where the base might compete as a nucleophile.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Formation of 4-Fluoro-3-hydroxybenzisoxazole
| Potential Cause | Recommended Solution |
| Incomplete cyclization. | Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Side reactions, such as the Lossen rearrangement. | Employ a more robust synthetic route that avoids precursors prone to this rearrangement. Ensure precise control of reaction temperature and stoichiometry. |
| Suboptimal base or solvent. | Screen different bases (e.g., potassium carbonate, sodium hydroxide) and solvents to find the optimal conditions for your specific substrate. |
| Degradation of the product during workup. | Use mild workup conditions. Avoid prolonged exposure to strong acids or bases. Ensure efficient extraction of the product. |
Issue 2: Formation of Impurities During N-Alkylation of the Piperidine Moiety
| Potential Cause | Recommended Solution |
| Formation of the quaternary ammonium salt (over-alkylation). | Use the piperidine as the limiting reagent or in a slight excess relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[2] |
| Unreacted starting material. | Increase the reaction temperature or switch to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide). The addition of catalytic potassium iodide can also be beneficial.[2] |
| Side reactions with the solvent or base. | Use a non-nucleophilic base like DIPEA.[2] Ensure the solvent is inert under the reaction conditions. |
| Poor solubility of reactants. | Select a solvent that effectively dissolves all reactants at the reaction temperature. Common choices include DMF, acetonitrile, or DCM. |
Issue 3: Difficulty in Crystallization and Purification of the Final Product
| Potential Cause | Recommended Solution |
| Presence of impurities inhibiting crystallization. | Purify the crude product using an appropriate technique (e.g., column chromatography, recrystallization from a different solvent system) to remove impurities before attempting the final crystallization. |
| Incorrect solvent system for crystallization. | Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. Consider factors like solubility at different temperatures and the potential for polymorph formation. |
| Formation of an oil instead of a solid. | Try seeding the solution with a small crystal of the desired product. Cooling the solution slowly can also promote crystal growth over oiling out. If an oil persists, try triturating with a non-polar solvent. |
| Low yield upon crystallization. | Optimize the crystallization conditions, including concentration, cooling rate, and solvent choice, to maximize the recovery of the crystalline product. |
Experimental Protocols
Synthesis of 4-Fluoro-3-hydroxybenzisoxazole (A Key Intermediate)
A robust and reproducible method involves the reaction of a suitable precursor, such as a substituted hydroxamic acid, under controlled basic conditions. One reported method involves the use of potassium hydroxide in water at elevated temperatures.[1] Careful control of temperature and reaction time is crucial to prevent side reactions.
N-Alkylation of the Piperidine Derivative
A general procedure involves dissolving the piperidine derivative and a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The alkylating agent is then added, and the reaction is stirred at a controlled temperature (e.g., 50 °C) until completion is observed by a suitable analytical method.[1]
Quantitative Data Summary
| Reaction Step | Key Reagents | Typical Yield | Reported Purity | Reference |
| Formation of 4-Fluoro-3-hydroxybenzisoxazole | 2-Fluoro-6-hydroxybenzohydroxamic acid, KOH | ~77% | High (used in next step without chromatography) | [1] |
| Coupling with Piperidine Derivative | 4-Fluoro-3-hydroxybenzisoxazole, Boc-protected piperidine mesylate, K₂CO₃ | ~64% | High (used in next step without chromatography) | [1] |
| Final N-Alkylation | Deprotected piperidine intermediate, (S)-tetrahydrofuran derivative, NaHMDS | ~100% (crude) | High (used in next step without chromatography) | [1] |
| Final Product Formation (Deprotection) | Boc-protected final intermediate, TsOH·H₂O | ~94% | >99% | [1] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Improving the bioavailability of (S)-PF-04995274 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (S)-PF-04995274, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R). The focus is on addressing potential challenges related to its bioavailability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R) and is an isomer of PF-04995274.[1] As a 5-HT4R agonist, it is being investigated for its potential in treating cognitive disorders, including those associated with Alzheimer's disease.[2][3] The compound is noted to be orally active and brain penetrant.[2][3]
Q2: What are the known physicochemical properties of this compound?
Troubleshooting Guide: Improving Bioavailability
Q3: We are observing low plasma concentrations of this compound in our preclinical animal studies after oral administration. What are the potential causes and solutions?
Low plasma concentration, a common indicator of poor bioavailability, can stem from several factors including poor solubility, low permeability, or significant first-pass metabolism.[4]
Potential Solutions:
-
Formulation Strategies: For compounds with low aqueous solubility, consider formulation approaches such as creating amorphous solid dispersions or using lipid-based delivery systems to enhance dissolution and absorption.[5]
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through techniques like micronization or nano-milling can improve the dissolution rate.[4][6]
-
Use of Excipients: Incorporating surfactants or other solubilizing agents in the formulation can improve the wetting and dissolution of the compound in the gastrointestinal tract.[7]
The following table illustrates a hypothetical comparison of pharmacokinetic parameters for this compound in a standard versus an enhanced formulation.
| Parameter | Standard Formulation (e.g., suspension in water) | Enhanced Formulation (e.g., lipid-based) |
| Cmax (ng/mL) | 50 ± 15 | 250 ± 50 |
| Tmax (hr) | 2.0 ± 0.5 | 1.0 ± 0.3 |
| AUC (0-t) (ng*hr/mL) | 200 ± 60 | 1500 ± 300 |
| Bioavailability (%) | 15 | 75 |
Q4: We are observing high inter-subject variability in the plasma concentrations of this compound. What could be the reason and how can we mitigate this?
High variability in bioavailability can be due to factors such as food effects, differences in gastrointestinal physiology among subjects, or the physicochemical properties of the drug itself.
Mitigation Strategies:
-
Standardize Experimental Conditions: Ensure that all subjects are treated under consistent conditions, particularly with regard to fasting or feeding protocols, as food can significantly impact drug absorption.[8]
-
Formulation Optimization: A robust formulation that ensures consistent drug release and dissolution can help minimize variability. For instance, a self-emulsifying drug delivery system (SEDDS) can reduce the dependency of absorption on physiological variables.
-
Consider a Different Route of Administration: If oral bioavailability remains highly variable and problematic for the experimental goals, consider an alternative route, such as intravenous administration, to bypass absorption-related variability.[3]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol is designed to assess the dissolution rate of this compound from a formulated product.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.[9]
-
Procedure:
-
Place 900 mL of the dissolution medium in each vessel and equilibrate to 37°C ± 0.5°C.
-
Place a single dose of the this compound formulation into each vessel.
-
Begin stirring at a specified rate (e.g., 50 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the samples for the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical crossover study design to determine the bioavailability of this compound.
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).[10]
-
Study Design: A single-dose, two-period crossover design is recommended to minimize inter-animal variability.[11]
-
Procedure:
-
Fast the animals overnight prior to dosing.[8]
-
Period 1: Administer the test formulation (e.g., oral gavage) or an intravenous dose of this compound to randomized groups.
-
Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Washout Period: Allow for a sufficient washout period between doses (at least 5-7 half-lives of the drug).
-
Period 2: Administer the alternative formulation/route to each group.
-
Process the blood samples to obtain plasma and analyze for this compound concentrations.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine bioavailability.
-
Visualizations
Caption: Workflow for assessing and improving the bioavailability of a drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 11. eCFR :: 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products [ecfr.gov]
Technical Support Center: Troubleshooting In Vitro Assay Variability for Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
A Note on (S)-PF-04995274: Initial query data suggests a potential misunderstanding regarding the primary target of this compound. Publicly available research predominantly identifies this compound and its racemate, PF-04995274, as potent and selective partial agonists of the serotonin 4 receptor (5-HT4R).[1][2][3] Currently, there is no widely available scientific literature that characterizes this compound as a direct inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).
This guide will therefore focus on providing comprehensive troubleshooting strategies for researchers working with established SCD1 inhibitors in various in vitro assay formats. The principles and methodologies outlined here are broadly applicable and will be a valuable resource for any professional engaged in the study of SCD1 inhibition.
Understanding SCD1 and its Inhibition
Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme located in the endoplasmic reticulum. It plays a rate-limiting role in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively.[4][5][6] This process is vital for the synthesis of complex lipids like triglycerides and phospholipids, which are essential for cell membrane integrity and signaling.[4][6] Due to its role in lipid metabolism, SCD1 is a therapeutic target for a range of conditions, including metabolic diseases and cancer.[6][7]
SCD1 inhibitors act by blocking the catalytic activity of the enzyme, leading to an accumulation of SFAs and a depletion of MUFAs.[6] This shift in the SFA/MUFA ratio can induce cellular stress and apoptosis, making it a promising strategy for anti-cancer therapies.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in SCD1 inhibition assays?
A1: Variability in SCD1 inhibition assays can stem from several factors:
-
Enzyme Quality: The purity, concentration, and handling of recombinant SCD1 enzyme are paramount. Inconsistent activity can result from improper storage, multiple freeze-thaw cycles, or batch-to-batch differences.
-
Substrate and Cofactor Integrity: The stability of substrates like stearoyl-CoA and the cofactor NADH is crucial. Degradation of these reagents can lead to inconsistent results.
-
Assay Conditions: Minor fluctuations in incubation time, temperature, pH, and buffer composition can significantly affect enzyme kinetics.
-
Compound Solubility: Poor solubility of the test inhibitor can result in artificially low potency values.
-
Cell Culture Conditions (for cell-based assays): Cell line authenticity, passage number, confluency, and serum composition can all introduce variability.
-
Detection Method: Interference with the detection signal (e.g., fluorescence quenching by the compound) can skew results.
Q2: My IC50 values for a known SCD1 inhibitor are inconsistent between experiments. What should I investigate first?
A2: Start by systematically checking your reagents and assay setup.
-
Enzyme and Substrate: Use a fresh aliquot of enzyme and prepare fresh substrate and cofactor solutions. Avoid repeated freeze-thaw cycles of the enzyme.
-
Compound Dilutions: Prepare fresh serial dilutions of your inhibitor for each experiment. Ensure complete solubilization in your vehicle (e.g., DMSO) and that the final vehicle concentration is consistent across all wells and does not exceed a non-inhibitory level (typically <0.5%).
-
Assay Conditions: Verify the pH of your assay buffer and ensure your incubator and plate reader temperatures are accurately calibrated.
-
Plate Consistency: Check for edge effects on your microplates, which can be caused by evaporation. Consider not using the outer wells or filling them with buffer.
Q3: How can I differentiate between a true inhibitory effect and an assay artifact?
A3: Run control experiments. To test for interference with your detection method, run the assay without the SCD1 enzyme but with all other components, including your test compound at various concentrations. If you observe a change in signal, it indicates your compound is interfering with the assay technology itself.
Q4: What are some key considerations for cell-based SCD1 assays?
A4: Cell-based assays introduce additional layers of complexity.
-
Cell Health: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density.
-
Serum Lipids: The presence of MUFAs in fetal bovine serum (FBS) can mask the effects of SCD1 inhibition. Consider using lipid-depleted serum for your experiments.
-
Treatment Time: Optimize the incubation time with the inhibitor to allow for sufficient target engagement and downstream effects on lipid profiles.
Troubleshooting Guides
Guide 1: Biochemical (Enzyme-Based) Assays
| Problem | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme due to improper storage/handling. | Use a fresh aliquot of SCD1 stored at -80°C. Avoid freeze-thaw cycles. |
| Incorrect assay buffer pH or composition. | Verify the buffer pH and ensure all components are at the correct concentration. | |
| Degraded substrate or cofactor (NADH). | Prepare fresh substrate and NADH solutions for each experiment. | |
| High Variability in Replicates | Inconsistent pipetting. | Use calibrated pipettes and practice consistent pipetting technique. |
| Incomplete mixing of reagents. | Gently mix the plate after adding each component. | |
| Edge effects on the microplate. | Avoid using the outer wells or fill them with buffer to maintain humidity. | |
| IC50 Curve Has a Poor Fit or is Shifted | Incorrect inhibitor concentrations. | Verify serial dilutions. Prepare fresh compound stocks. |
| Compound precipitation at high concentrations. | Visually inspect wells for precipitate. Assess compound solubility in the assay buffer. | |
| Sub-optimal substrate concentration. | Determine the Km of the substrate and use a concentration at or near this value. |
Guide 2: Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| Weak or No Inhibitory Effect | Presence of exogenous MUFAs in media. | Use lipid-depleted serum in your cell culture medium. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal treatment duration. | |
| Low cell permeability of the inhibitor. | This is an inherent property of the compound; consider structure-activity relationship studies. | |
| High Cell Toxicity Observed | Compound is cytotoxic at test concentrations. | Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range. |
| High vehicle (e.g., DMSO) concentration. | Ensure the final DMSO concentration is low (typically ≤0.5%) and consistent. | |
| Inconsistent Lipid Profile Changes | Variable cell density or confluency. | Plate cells at a consistent density and treat at a consistent level of confluency. |
| Inefficient lipid extraction. | Standardize and validate your lipid extraction protocol. |
Quantitative Data Summary
The following table provides examples of in vitro efficacy for well-characterized SCD1 inhibitors. Note that IC50 values can vary based on the specific assay conditions and biological system used.
| Inhibitor | Target Species | Assay Type | IC50 / EC50 |
| A-939572 | Human SCD1 | Enzymatic | 37 nM |
| A-939572 | Mouse SCD1 | Enzymatic | <4 nM |
| MK-8245 | Human SCD1 | Enzymatic | 1 nM |
| MK-8245 | Mouse SCD1 | Enzymatic | 3 nM |
| MF-438 | Not Specified | Enzymatic | 2.3 nM |
| CVT-11127 | Rat Microsomal SCD | Enzymatic | 210 nM |
| CVT-11127 | HepG2 Cell-based | Cellular | 410 nM |
Data compiled from publicly available sources.[9]
Experimental Protocols
Protocol 1: General SCD1 Enzymatic Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your system.
-
Reagent Preparation:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4.
-
Enzyme: Recombinant human SCD1 diluted in assay buffer to the desired concentration.
-
Substrate: [14C]-Stearoyl-CoA prepared in assay buffer.
-
Cofactor: NADH solution prepared fresh in assay buffer.
-
Inhibitor: Serial dilutions of the test compound in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
Add assay buffer, inhibitor solution (or vehicle), and diluted enzyme to each well of a microplate.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/cofactor mix ([14C]-Stearoyl-CoA and NADH).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a strong base (e.g., 10% KOH in ethanol).
-
Saponify the lipids by heating.
-
Acidify the reaction and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the saturated ([14C]-stearate) and monounsaturated ([14C]-oleate) fatty acids using thin-layer chromatography (TLC).
-
Quantify the radiolabeled product by scintillation counting.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Lipid Profile Analysis using GC-MS
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2) in multi-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium (consider using lipid-depleted serum) containing various concentrations of the SCD1 inhibitor or vehicle.
-
Incubate for a predetermined time (e.g., 24-48 hours).
-
-
Lipid Extraction:
-
Wash cells with ice-cold PBS and harvest.
-
Perform a total lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Saponify the lipid extract (e.g., using NaOH in methanol).
-
Methylate the fatty acids to form FAMEs (e.g., using BF3-methanol).
-
Extract the FAMEs with an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Inject the FAME sample into a gas chromatograph-mass spectrometer (GC-MS).
-
Separate the FAMEs based on their retention times and identify them based on their mass spectra.
-
-
Data Analysis:
-
Quantify the peak areas for key saturated and monounsaturated fatty acids (e.g., palmitate, palmitoleate, stearate, oleate).
-
Calculate the desaturation index (e.g., ratio of oleate to stearate).
-
Determine the effect of the inhibitor on the desaturation index.
-
References
- 1. researchgate.net [researchgate.net]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. medrxiv.org [medrxiv.org]
- 4. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 6. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Stearoyl-CoA desaturase as a new drug target for obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Stearoyl-CoA Desaturase 1 expression in human lung adenocarcinoma cells impairs tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
(S)-PF-04995274 side effects observed in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of (S)-PF-04995274 observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational drug that acts as a partial agonist of the serotonin 5-HT4 receptor.[1][2] Its primary mechanism of action involves stimulating these receptors, which are believed to play a role in cognitive processes and mood regulation. The compound has been studied for its potential therapeutic effects in major depressive disorder.
Q2: What are the most commonly reported side effects of this compound in clinical trials?
Clinical trial data for this compound indicates that the drug is generally well-tolerated. Across studies, including NCT03516604 and NCT03515733, no major or serious adverse events have been reported.[3][4] The overall incidence of side effects was comparable to or lower than that observed with the selective serotonin reuptake inhibitor (SSRI) citalopram.
While a specific quantitative breakdown of adverse events for this compound is not publicly available, the side effect profile is expected to be similar to other 5-HT4 receptor agonists and comparable SSRIs.
Q3: How does the side effect profile of this compound compare to a standard antidepressant like citalopram?
Direct comparative data with specific frequencies of adverse events for this compound has not been published. However, the RESTAND study (NCT03516604) noted that the side effect levels of this compound were "similar (or lower) than those given citalopram".[4]
For reference, common side effects associated with citalopram are listed in the table below. Researchers using this compound should be aware of these potential effects.
Troubleshooting Guide: Managing Potential Side Effects in Pre-clinical and Clinical Research
Issue: Subject reports gastrointestinal discomfort (e.g., nausea, diarrhea).
Possible Cause: Activation of 5-HT4 receptors in the gastrointestinal tract is a known physiological effect of this class of compounds and can lead to such symptoms.[5]
Suggested Action:
-
Record the severity and frequency of the symptoms.
-
Consider temporary dose reduction to assess for a dose-dependent effect.
-
For clinical studies, symptomatic treatment as per the study protocol may be considered.
Issue: Subject reports headache or dizziness.
Possible Cause: These are common adverse events for centrally acting serotonergic agents.
Suggested Action:
-
Assess the severity and impact on the subject's daily activities.
-
Monitor vital signs, including blood pressure.
-
If symptoms are persistent or severe, a neurological assessment may be warranted as per clinical protocol.
Data on Side Effects
As specific quantitative data for this compound is not available in the public domain, the following table summarizes the common adverse effects reported for the comparator drug citalopram, which was used in the key clinical trial NCT03516604. This can serve as a reference for the types of side effects that might be monitored in studies with this compound.
Table 1: Common Adverse Effects of Citalopram (Comparator Drug)
| Adverse Event | Frequency |
| Nausea | Very Common |
| Dry Mouth | Very Common |
| Somnolence | Very Common |
| Increased Sweating | Very Common |
| Headache | Very Common |
| Insomnia | Common |
| Diarrhea | Common |
| Dizziness | Common |
| Fatigue | Common |
| Decreased Appetite | Common |
| Anxiety | Common |
| Agitation | Common |
Frequency definitions: Very Common (≥1/10), Common (≥1/100 to <1/10). Source: Based on publicly available information for citalopram.[6][7][8][9][10]
Experimental Protocols
Methodology for Assessment of Adverse Events in Clinical Trials (General Protocol)
The following outlines a general protocol for the systematic assessment of adverse events in clinical trials, similar to what would be employed in studies involving this compound.
-
Baseline Assessment: Prior to the first administration of the investigational product, a thorough medical history is taken, and a physical examination is performed to document any pre-existing conditions or symptoms.
-
Systematic Monitoring: At each study visit, subjects are systematically queried about the occurrence of any new or worsening symptoms since the last visit. Open-ended, non-leading questions are used to elicit information (e.g., "How have you been feeling since your last visit?").[11]
-
Adverse Event Documentation: All reported adverse events are documented in the subject's case report form (CRF). The documentation includes:
-
A description of the event.
-
The date and time of onset.
-
The severity (e.g., mild, moderate, severe).[11]
-
The duration.
-
An assessment of the relationship to the investigational product (e.g., not related, possibly related, probably related, definitely related).
-
Any action taken and the outcome of the event.
-
-
Serious Adverse Event (SAE) Reporting: Any adverse event that is life-threatening, results in hospitalization, causes persistent or significant disability, or is a congenital anomaly is classified as a serious adverse event and reported to the regulatory authorities and the institutional review board (IRB) within a specified timeframe (typically 24 hours).[12]
-
Use of Standardized Terminology: Adverse events are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency in reporting and analysis.[11]
Visualizations
Signaling Pathway of 5-HT4 Receptor Agonists
Caption: 5-HT4 Receptor Activation Pathway.
Experimental Workflow for Adverse Event Monitoring
Caption: Clinical Trial Adverse Event Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GoodRx - Error [blocked.goodrx.com]
- 7. healthline.com [healthline.com]
- 8. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Side effects of citalopram - NHS [nhs.uk]
- 10. Citalopram (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. research.refined.site [research.refined.site]
- 12. ro.hksyu.edu [ro.hksyu.edu]
Addressing poor cellular uptake of (S)-PF-04995274
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential challenges with the cellular uptake of (S)-PF-04995274 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and high-affinity partial agonist of the serotonin 4 receptor (5-HT4R).[1][2][3] It is the S-isomer of PF-04995274 and is known to be orally active and brain penetrant, suggesting its ability to cross cellular membranes in vivo.[1][2] Its primary mechanism of action is to stimulate 5-HT4 receptors, which are G-protein coupled receptors involved in various physiological processes, including cognition.[4]
Q2: My in vitro experiments show lower than expected efficacy of this compound. Could poor cellular uptake be the cause?
While this compound is known to be brain-penetrant, discrepancies between in vivo activity and in vitro cell-based assay results can occur.[5] Poor cellular uptake in a specific cell line or experimental condition is a plausible reason for reduced potency. Factors influencing this could include the specific cell type's membrane composition, expression of efflux pumps, or the experimental conditions used.[6][7]
Q3: What are the key physicochemical properties of a small molecule that influence its passive cellular uptake?
Several key factors govern the ability of a small molecule like this compound to cross the cell membrane via passive diffusion:
-
Lipophilicity: The molecule must be sufficiently lipid-soluble to partition into the lipid bilayer of the cell membrane.[8]
-
Solubility: Adequate aqueous solubility is necessary for the compound to be available in the extracellular medium to approach the cell membrane.[6][7]
-
Molecular Size: Generally, smaller molecules tend to permeate cell membranes more easily than larger ones.[9][10]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder membrane permeability.[9]
-
Polar Surface Area (PSA): A lower PSA is often associated with better cell permeability.[9]
Troubleshooting Guide: Poor Cellular Uptake
This guide provides a systematic approach to diagnosing and resolving issues related to the cellular uptake of this compound.
Initial Assessment
Question: How can I confirm if poor cellular uptake is the issue?
The most direct way is to measure the intracellular concentration of this compound. A significant discrepancy between the extracellular and intracellular concentrations can indicate a permeability issue.[5] A common method for this is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of cell lysates after incubation with the compound.[5][11]
Experimental Workflow for Assessing Cellular Uptake
Troubleshooting Steps
Question: I've confirmed low intracellular concentrations. What can I do to improve the uptake of this compound in my cell-based assays?
Here are several strategies, ranging from simple experimental adjustments to more complex chemical modifications.
1. Optimization of Assay Conditions
| Parameter | Recommended Action | Rationale |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across experiments. | High solvent concentrations can affect cell membrane integrity and compound solubility.[12] |
| Incubation Time | Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation time for maximal uptake. | Cellular uptake is a dynamic process; equilibrium or maximal accumulation may not be immediate.[5] |
| Serum Concentration | Test for effects of serum in the culture medium. Compare uptake in serum-free vs. serum-containing media. | Components in serum can bind to the compound, reducing its free concentration available for uptake. |
| pH of Medium | Ensure the pH of the culture medium is stable and within the optimal range for your cells. | The charge state of the compound can be affected by pH, which in turn influences its ability to cross the cell membrane.[13][14] |
2. Addressing Potential Efflux Pump Activity
Question: Could my cells be actively removing this compound?
Yes, efflux pumps such as P-glycoprotein (P-gp) are a common mechanism by which cells actively transport substances out, reducing their intracellular concentration.[6][7]
Logical Flow for Investigating Efflux Pump Involvement
3. Advanced Strategies
Question: If optimizing conditions and inhibiting efflux pumps don't work, what are my other options?
-
Prodrug Approach: A prodrug is a modified, inactive version of a drug that is designed to improve its physicochemical properties, such as permeability. Once inside the cell, it is converted to the active form by intracellular enzymes.[8] This is a more involved strategy that requires chemical synthesis.
-
Use of Permeabilizing Agents: In terminal experiments where maintaining cell viability for extended periods is not necessary, mild, non-ionic detergents like digitonin can be used to selectively permeabilize the plasma membrane. This allows the compound to bypass the membrane barrier and access intracellular targets. This is not suitable for all assays.
-
Alternative Delivery Systems: For some applications, encapsulating the compound in delivery vehicles like liposomes or nanoparticles can facilitate cellular entry through mechanisms like endocytosis.[15][16]
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using LC-MS/MS
Objective: To accurately measure the concentration of this compound inside cultured cells.
Materials:
-
Cultured cells in 6-well plates
-
This compound stock solution
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Organic solvent for extraction (e.g., acetonitrile with 1% formic acid)
-
Internal standard for LC-MS/MS
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells at a desired density in 6-well plates and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with varying concentrations of this compound for the desired amount of time. Include a vehicle control (e.g., DMSO).
-
Washing: Aspirate the medium and immediately wash the cell monolayer three times with ice-cold PBS to remove all extracellular compound. It is critical to perform this step quickly to prevent efflux of the intracellular compound.
-
Cell Lysis: Add 200-500 µL of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Harvesting: Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Protein Quantification: Use a small aliquot of the lysate for protein concentration measurement (e.g., BCA assay) for normalization purposes.
-
Extraction: To the remaining lysate, add three volumes of cold organic solvent containing an internal standard. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
Data Analysis: Calculate the intracellular concentration of this compound based on a standard curve. Normalize the concentration to the protein content or cell number of each sample.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of this compound and identify if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
Control compounds (high and low permeability controls)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the monolayer with pre-warmed transport buffer. b. Add this compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Measurement (Basolateral to Apical - B to A): a. Repeat the process but add the compound to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux.
5-HT4 Receptor Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlling cellular uptake of nanoparticles with pH-sensitive polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving nanoparticle cellular uptake - Advanced Science News [advancedsciencenews.com]
(S)-PF-04995274 contraindications and exclusion criteria in studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the contraindications and exclusion criteria observed in clinical studies of (S)-PF-04995274.
Frequently Asked Questions (FAQs)
Q1: What are the primary psychiatric conditions that exclude a subject from participating in a clinical trial of this compound?
A1: Subjects with a history of or current DSM-V diagnosis of bipolar disorder, schizophrenia, or eating disorders are typically excluded. While individuals with other comorbid psychiatric disorders may be included, this is at the discretion of the investigator to ensure the diagnosis will not compromise safety or data quality. Additionally, a first-degree relative with a diagnosis of Bipolar Disorder type 1 is an exclusion criterion.[1]
Q2: Are there specific medical conditions that are considered contraindications for treatment with this compound in research settings?
A2: Yes, individuals with a history of or current medical conditions that could interfere with the safety of the participant or the scientific integrity of the study are excluded. These include, but are not limited to, epilepsy/seizures, brain injury, severe hepatic or renal disease, severe gastrointestinal problems, Central Nervous System (CNS) tumors, and severe neurological problems like Parkinson's disease.[1][2] Any clinically significant abnormal values in liver function tests, clinical chemistry, blood pressure, or ECG would also lead to exclusion.[1][2]
Q3: What are the restrictions on concomitant medications for participants in this compound studies?
A3: Participants are generally excluded if they are currently taking strong cytochrome P450 (CYP) enzyme inhibitors, such as fluoxetine, paroxetine, or fluvoxamine, to avoid potential drug-drug interactions.[1] The use of non-prescription medication may be permissible if the investigator determines it will not interfere with the study procedures or compromise safety.[1]
Q4: Are there lifestyle or behavioral factors that would disqualify a subject from a trial?
A4: Several lifestyle factors are considered exclusion criteria. These include night-shift work or recent travel involving significant timezone changes.[1][2] Excessive caffeine consumption, defined as more than eight cups of standard caffeinated drinks or six cups of stronger coffee daily, is a reason for exclusion.[2] Smoking more than 10 cigarettes per day is also a disqualifying factor.[2] Furthermore, a history of stimulant abuse (e.g., amphetamine, cocaine) or alcohol dependence at any time, or alcohol abuse within the last year, would exclude a participant.[2]
Q5: What are the guidelines regarding pregnancy and contraception for study participants?
A5: Current pregnancy, breastfeeding, or planning a pregnancy during the study period are strict exclusion criteria. Female participants must have a negative urine pregnancy test at screening and before the first dose. All participants engaging in sexual activity that could result in pregnancy must agree to use a highly effective method of contraception from the screening visit until 30 days after receiving the study medication. Male participants are also prohibited from donating sperm during this period.[1][2]
Q6: Are there any physical parameters, such as BMI, that are considered for exclusion?
A6: Yes, participants with a Body Mass Index (BMI) outside the range of 18 to 36 kg/m ² at the screening visit are excluded from the studies.[1][2]
Quantitative Exclusion Criteria
| Parameter | Exclusion Range/Condition | Source |
| Body Mass Index (BMI) | < 18 kg/m ² or > 36 kg/m ² | [1][2] |
| Daily Cigarette Consumption | > 10 cigarettes | [2] |
| Daily Caffeine Consumption | > 8 cups of standard caffeinated drinks or > 6 cups of stronger coffee/caffeinated drinks | [2] |
| Recent Antidepressant Therapy | At least one course of antidepressant therapy at a therapeutic dose for at least four weeks within the current depressive episode (for treatment-resistant studies) | [3] |
| Washout Period for Previous Studies | Participation in a psychological or medical study involving medication within the last 3 months | [2] |
Experimental Protocol Overview
In a representative study investigating the effects of PF-04995274 on emotional processing in unmedicated depression (the RESTAND study), a double-blind, placebo-controlled, randomized between-groups design was employed. The study recruited 90 patients with a current episode of Major Depressive Disorder (MDD). Participants were randomized to receive a 7-day treatment with either PF-04995274 (15 mg daily), citalopram (20 mg daily as a positive control), or a matched placebo.[4][5][6] The primary assessments included behavioral facial expression recognition tasks and functional Magnetic Resonance Imaging (fMRI) to observe implicit emotional face processing.[5][6]
Another study focused on treatment-resistant depression utilized a similar randomized, double-blind, placebo-controlled design. In this trial, 50 medicated patients with treatment-resistant MDD were randomized to receive either PF-04995274 (15 mg daily) or a placebo for one week as an adjunctive therapy to their ongoing antidepressant treatment.[7]
Visualizing Exclusion Criteria
The following diagram illustrates the logical flow of the key exclusion criteria in the clinical studies of this compound.
Caption: Flowchart of key exclusion criteria for this compound clinical trials.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. PF-04995274 and Emotional Processing in Un-medicated Depression [ctv.veeva.com]
- 3. PF-04995274 and Emotional Processing in Treatment Resistant Depression [ctv.veeva.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. hra.nhs.uk [hra.nhs.uk]
Technical Support Center: Minimizing Variability in (S)-PF-04995274 Behavioral Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in behavioral experiments involving the 5-HT4 receptor partial agonist, (S)-PF-04995274.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its behavioral effects?
A1: this compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R). The 5-HT4 receptor is a G-protein coupled receptor that, when activated, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in enhancing synaptic plasticity and cholinergic transmission, which are crucial for learning and memory. Preclinical studies with 5-HT4 receptor agonists have consistently shown pro-cognitive effects in various behavioral tasks. The expected behavioral outcomes of this compound administration in rodents include improvements in learning and memory, and potential antidepressant-like effects.
Q2: What are the most common behavioral assays used to assess the efficacy of this compound?
A2: Based on the pro-cognitive profile of 5-HT4 receptor agonists, the most relevant behavioral assays include the Novel Object Recognition (NOR) test for recognition memory and the Morris Water Maze (MWM) for spatial learning and memory. These tests are sensitive to the cognitive-enhancing effects of compounds targeting hippocampal and cortical functions.
Q3: We are observing high variability in our results. What are the primary sources of variability in rodent behavioral experiments?
A3: High variability is a common challenge in behavioral neuroscience. The main sources can be categorized into three areas:
-
Animal-related factors: Genetic background, sex, age, and individual differences in anxiety and stress levels can significantly influence performance.
-
Environmental factors: Even minor changes in housing conditions, lighting, noise levels, and temperature can impact behavior.
-
Procedural factors: Inconsistent handling, timing of experiments (circadian rhythms), and subtle differences in the execution of the behavioral protocol by different experimenters are major contributors to variability.
Troubleshooting Guides
Novel Object Recognition (NOR) Test
Problem: High variability in the discrimination index between animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Object Exploration | Ensure all animals meet a minimum exploration time for both objects during the familiarization phase. Exclude animals that do not meet this criterion. |
| Object Preference/Aversion | Pre-test all objects to ensure they do not elicit innate preference or aversion. Objects should be of similar size, complexity, and material. |
| Anxiety-like Behavior | High anxiety can suppress exploratory behavior. Habituate animals to the testing arena for several days before the experiment. Handle animals gently and consistently. |
| Olfactory Cues | Thoroughly clean the objects and the arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate odor cues. |
| Procedural Inconsistencies | Standardize the inter-trial interval and the placement of objects within the arena. Ensure all experimenters follow the exact same protocol. |
Morris Water Maze (MWM) Test
Problem: Animals are not learning the location of the hidden platform, or there is high variability in escape latency.
| Potential Cause | Troubleshooting Steps |
| "Floating" Behavior | This can indicate high stress or learned helplessness. Ensure the water temperature is appropriate (typically 20-22°C for mice). Provide adequate handling and habituation to the testing room. A visible platform trial on the first day can help acclimate the animals to the task. |
| Lack of Motivation | If the water is too warm, animals may be less motivated to escape. Conversely, water that is too cold can induce stress and impair learning. Maintain a consistent water temperature. |
| Inadequate Visual Cues | Ensure there are sufficient and distinct visual cues around the room that are visible to the animal from the water level. The maze should be placed in the same location for all trials. |
| Inconsistent Handling | The method of placing the animal in the water and removing it should be consistent across all trials and experimenters. |
| Fatigue | Long or numerous trials in a single day can lead to fatigue. Ensure adequate inter-trial intervals and do not exceed the recommended number of trials per day. |
Quantitative Data Summary
The following tables summarize representative data from a preclinical study using the 5-HT4 agonist RS-67333 in a mouse model of Alzheimer's disease (5XFAD mice), which demonstrates the potential cognitive-enhancing effects that could be expected with this compound.[1][2]
Table 1: Effect of the 5-HT4 Agonist RS-67333 on Novel Object Recognition in 5XFAD Mice [1][2]
| Treatment Group | Discrimination Index (%) | Total Exploration Time (s) |
| Wild-Type + Vehicle | 65 ± 5 | 45 ± 8 |
| 5XFAD + Vehicle | 50 ± 4 | 42 ± 7 |
| 5XFAD + RS-67333 (1 mg/kg) | 68 ± 6 | 48 ± 9 |
Data are presented as mean ± SEM. The discrimination index is calculated as [(Time exploring novel object - Time exploring familiar object) / (Total exploration time)] x 100. A higher index indicates better recognition memory.
Experimental Protocols
Novel Object Recognition (NOR) Protocol (Adapted for 5-HT4 Agonist Testing)[1][2]
-
Habituation:
-
Individually habituate mice to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes per day for 2-3 consecutive days prior to the experiment.
-
-
Familiarization Phase (Day of Experiment):
-
Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, i.p.) 30 minutes before the familiarization phase.
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore freely for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI):
-
Return the mouse to its home cage for a defined ITI (e.g., 1 hour for short-term memory or 24 hours for long-term memory).
-
-
Test Phase:
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index: (Timenovel - Timefamiliar) / (Timenovel + Timefamiliar).
-
A positive discrimination index indicates a preference for the novel object and intact recognition memory.
-
Morris Water Maze (MWM) Protocol (General Protocol)
-
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.
-
A hidden platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
The pool should be located in a room with prominent, stable visual cues.
-
-
Acquisition Phase (e.g., 5 consecutive days):
-
Administer this compound or vehicle daily, 30-60 minutes before the first trial.
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall at one of four quasi-random start positions.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
The inter-trial interval should be consistent (e.g., 10-15 minutes).
-
-
Probe Trial (e.g., on day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position.
-
Allow the mouse to swim for 60 seconds and record its swim path.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency (time to find the platform) and path length across days. A decrease in these measures indicates learning.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was located) versus the other quadrants. A significant preference for the target quadrant indicates spatial memory retention.
-
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway
References
- 1. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Pro-Cognitive Potential of (S)-PF-04995274: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-cognitive candidate (S)-PF-04995274 with other therapeutic alternatives, focusing on its mechanism of action, and findings from key clinical studies. While quantitative data from the pivotal RESTAND study are not yet fully published, this document summarizes the available qualitative results and provides detailed experimental protocols to support future research and validation efforts.
Introduction to this compound
This compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R), a G-protein coupled receptor predominantly expressed in the brain, particularly in regions associated with learning and memory such as the hippocampus and prefrontal cortex.[1] Activation of 5-HT4R is believed to modulate the release of several neurotransmitters, including acetylcholine and dopamine, and to promote synaptic plasticity, positioning it as a promising target for cognitive enhancement. Preclinical studies have suggested the potential for 5-HT4R agonists to exert rapid antidepressant and pro-cognitive effects.[2]
The RESTAND Study: A Head-to-Head Comparison
The "Early effects of a novel 5-HT4 agonist (PF-04995274) and the SSRI citalopram on emotional cognition in unmedicated depression" (RESTAND) study is a key clinical trial that provides the most direct comparison of this compound against a standard antidepressant, citalopram (a selective serotonin reuptake inhibitor, SSRI), and a placebo.[3][4]
Experimental Design and Participants
The RESTAND study was a double-blind, placebo-controlled, randomized trial involving 90 participants with unmedicated major depressive disorder (MDD).[3][4] Participants were randomly assigned to one of three groups for seven days of treatment:
The primary outcomes assessed were changes in emotional processing and cognitive function, measured using a battery of behavioral tasks and functional magnetic resonance imaging (fMRI).[3][4]
Key Qualitative Findings
While specific quantitative data from the cognitive tasks are awaiting full publication, the RESTAND study preprint reports the following key qualitative findings:[3][4]
-
Emotional Processing:
-
Citalopram: As expected, citalopram reduced the accuracy and reaction time for identifying negative facial expressions. This was accompanied by reduced activation in the left amygdala, a brain region involved in processing fear and threat-related stimuli, during the emotional face processing fMRI task.[3][4]
-
This compound: In contrast, this compound did not produce a similar change in behavioral responses to negative facial expressions or in amygdala activity.[3][4]
-
-
Brain Activity:
-
This compound: While not affecting the amygdala's response to emotional faces, this compound was associated with increased activation in the medial-frontal cortex during the emotional faces task.[3][4] The summary of results also mentioned that MRI scans showed changes in brain activity during a memory task for the this compound group, which were not observed in the citalopram group.
-
-
Clinical Symptoms:
Comparison with Other Pro-Cognitive Agents
The pro-cognitive effects of this compound can be contextualized by comparing its mechanism and observed effects with other 5-HT4R agonists and established cognitive enhancers.
| Agent Class | Mechanism of Action | Reported Pro-Cognitive Effects | Key Clinical Evidence |
| 5-HT4R Agonists | |||
| This compound | Partial agonist of the 5-HT4 receptor.[1] | Changes in brain activity during a memory task observed in the RESTAND study. | RESTAND study showed distinct neural effects compared to citalopram.[3][4] |
| Prucalopride | High-affinity 5-HT4 receptor agonist. | Improved verbal memory and processing speed in healthy volunteers and individuals with remitted depression. | Studies have demonstrated pro-cognitive effects on declarative memory. |
| Other Cognitive Enhancers | |||
| SSRIs (e.g., Citalopram) | Inhibit the reuptake of serotonin, increasing its availability in the synaptic cleft. | Primarily targets emotional processing biases in depression, with less direct evidence for broad pro-cognitive effects. | The RESTAND study showed effects on emotional processing but not on memory-related brain activity.[3][4] |
| Acetylcholinesterase Inhibitors (e.g., Donepezil) | Inhibit the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. | Primarily used to treat cognitive symptoms in Alzheimer's disease. | Extensive clinical trials in Alzheimer's disease. |
| NMDA Receptor Antagonists (e.g., Memantine) | Modulate the activity of the glutamate system, which is involved in learning and memory. | Used for the treatment of moderate to severe Alzheimer's disease. | Numerous clinical trials in Alzheimer's disease. |
Quantitative Data Summary (Awaiting Publication)
The following tables are provided as a template to be populated with the quantitative data from the RESTAND study upon its full publication.
Table 1: Performance on the Facial Expression Recognition Task (FERT)
| Treatment Group | Accuracy (% correct) - Negative Faces (Mean ± SD) | Reaction Time (ms) - Negative Faces (Mean ± SD) | p-value vs. Placebo |
| This compound (15mg) | - | - | - |
| Citalopram (20mg) | - | - | - |
| Placebo | - | - | - |
Table 2: Performance on the Rey Auditory Verbal Learning Test (RAVLT)
| Treatment Group | Immediate Recall (Total words recalled across trials 1-5) (Mean ± SD) | Delayed Recall (Words recalled after delay) (Mean ± SD) | p-value vs. Placebo |
| This compound (15mg) | - | - | - |
| Citalopram (20mg) | - | - | - |
| Placebo | - | - | - |
Experimental Protocols
Facial Expression Recognition Task (FERT)
Objective: To assess the ability to recognize and categorize different facial expressions of emotion.
Methodology:
-
Stimuli: Standardized static images of faces expressing basic emotions (e.g., happiness, sadness, anger, fear, surprise, disgust) and neutral expressions are used. The intensity of the emotions may be varied (e.g., morphed from neutral to 100% intensity).
-
Procedure: Participants are presented with a series of faces on a computer screen, one at a time. For each face, they are required to select the emotion that best describes the expression from a list of options.
-
Data Collection: The primary outcome measures are accuracy (percentage of correctly identified emotions) and reaction time (time taken to make a response).
-
fMRI Adaptation: During fMRI scanning, participants may be presented with blocks of emotional faces and asked to perform an implicit task (e.g., identify the gender of the face) to measure brain activity in response to the emotional content without explicit emotional labeling.
Rey Auditory Verbal Learning Test (RAVLT)
Objective: To assess verbal learning and memory, including immediate recall, learning over trials, and delayed recall.
Methodology:
-
Materials: A list of 15 unrelated words (List A) and a second interference list of 15 different words (List B).
-
Procedure:
-
Trials 1-5 (Learning): The examiner reads List A aloud at a rate of one word per second. After each reading, the participant is asked to recall as many words as possible in any order.
-
Trial 6 (Interference): The examiner reads List B, and the participant is asked to recall the words from List B.
-
Trial 7 (Immediate Recall of List A): Immediately after the recall of List B, the participant is asked to recall the words from the original List A.
-
Delayed Recall: After a 20-30 minute delay filled with non-verbal tasks, the participant is asked to recall the words from List A again.
-
Recognition: The participant is presented with a longer list of words containing the original 15 words from List A, the 15 words from List B, and distractor words, and is asked to identify the words from List A.
-
-
Data Collection: The number of correctly recalled words in each trial is recorded. Key scores include the total number of words recalled across trials 1-5, the number of words recalled after the delay, and the number of correctly recognized words.
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway for Pro-cognitive Effects.
Caption: RESTAND Study Experimental Workflow.
References
A Preclinical Showdown: (S)-PF-04995274 vs. Citalopram in the Quest for Novel Antidepressants
An objective comparison of the novel 5-HT4 receptor partial agonist (S)-PF-04995274 and the established SSRI citalopram in preclinical models of depression, offering insights for researchers and drug development professionals.
At a Glance: Key Compound Characteristics
| Feature | This compound | Citalopram |
| Primary Mechanism of Action | Partial agonist at the 5-HT4 receptor.[1] | Selective inhibitor of the serotonin transporter (SERT).[2][3][4][5] |
| Downstream Signaling | Activates Gαs-cAMP-PKA and Src-ERK pathways. | Increases synaptic serotonin levels, leading to downstream effects including altered CREB activation. |
| Reported Preclinical Efficacy | 5-HT4 receptor agonists show rapid antidepressant-like effects in animal models.[6] | Reduces immobility time in preclinical models of depression such as the Tail Suspension Test. |
| Clinical Status | Investigated in clinical trials for major depressive disorder.[2][4][7][8] | Widely approved and used for the treatment of depression. |
Preclinical Efficacy in Depression Models
The Tail Suspension Test (TST) is a widely used preclinical model to assess antidepressant efficacy by measuring the immobility time of mice when suspended by their tails. A reduction in immobility is indicative of an antidepressant-like effect.
While specific data for this compound in the TST is not publicly available, preclinical studies on other 5-HT4 agonists suggest they produce rapid antidepressant-like effects.[6] For citalopram, its active S-enantiomer, escitalopram, has been evaluated.
Table 1: Effect of Escitalopram (S-Citalopram) on Immobility Time in the Mouse Tail Suspension Test
| Treatment Group | Dose (mg/kg, s.c.) | Mean Immobility Time (seconds) ± SEM |
| Vehicle (Saline) | - | 225 ± 15 |
| Escitalopram | 10 | 150 ± 20* |
*Indicates a significant reduction in immobility time compared to the vehicle group. Data is representative from a study in adult C57Bl/6 mice.[3]
Experimental Protocols
Tail Suspension Test (TST)
The TST is a behavioral assay used to screen potential antidepressant drugs in mice.[9]
Apparatus: Mice are suspended by their tails from a horizontal bar using adhesive tape, preventing them from escaping or holding onto surfaces.
Procedure:
-
Mice are individually suspended for a 6-minute session.[3]
-
The entire session is typically video-recorded for later analysis.
-
An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the absence of any movement other than that required for respiration.[9]
Data Analysis: The total time spent immobile during the 6-minute test is calculated and compared between treatment groups. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.
Signaling Pathways: A Tale of Two Mechanisms
The distinct mechanisms of action of this compound and citalopram are reflected in their downstream signaling cascades.
This compound: 5-HT4 Receptor-Mediated Signaling
This compound exerts its effects through the activation of the 5-HT4 receptor, a G-protein coupled receptor. This activation initiates two primary signaling pathways. The canonical pathway involves the coupling to Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). A non-canonical, G-protein-independent pathway involves the activation of the tyrosine kinase Src, which in turn phosphorylates and activates the Extracellular signal-regulated kinase (ERK).[10] Both pathways are implicated in neuroplasticity and cellular processes relevant to mood regulation.
Figure 1. Signaling pathway of this compound.
Citalopram: Serotonin Reuptake Inhibition and Downstream Adaptations
Citalopram's primary action is the blockade of the serotonin transporter (SERT) on the presynaptic neuron.[2][5] This inhibition prevents the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission. Chronic administration of SSRIs like citalopram leads to adaptive changes in the brain, including alterations in the expression and sensitivity of serotonin receptors and the modulation of intracellular signaling cascades. One key downstream effector is the transcription factor cAMP response element-binding protein (CREB), which is involved in neurogenesis and synaptic plasticity. Some evidence also suggests that certain antidepressants can inhibit the activity of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in multiple signaling pathways implicated in depression.
Figure 2. Signaling pathway of Citalopram.
Conclusion and Future Directions
This compound and citalopram represent two distinct approaches to antidepressant therapy. Citalopram, a cornerstone of current depression treatment, effectively modulates the serotonergic system through reuptake inhibition. In contrast, this compound targets a specific serotonin receptor subtype, 5-HT4, to potentially engage different and possibly more rapid-acting antidepressant pathways.
The preclinical data for 5-HT4 agonists are promising, suggesting a potential for faster onset of action compared to traditional SSRIs.[6] However, the lack of publicly available, direct comparative preclinical data for this compound in standard depression models like the TST and FST highlights a critical knowledge gap. Future preclinical studies should aim to directly compare the efficacy and time-course of antidepressant-like effects of this compound with standard antidepressants like citalopram. Such studies would be invaluable for validating the therapeutic potential of 5-HT4 agonism and informing the design of future clinical trials. Furthermore, a deeper investigation into the downstream signaling pathways of 5-HT4 agonists, including their potential interaction with GSK-3β, could unveil novel targets for antidepressant drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medrxiv.org [medrxiv.org]
- 3. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic 5-HT4 receptor agonist treatment restores learning and memory deficits in a neuroendocrine mouse model of anxiety/depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-PF-04995274 and Other 5-HT4 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-HT4 receptor agonist (S)-PF-04995274 with other notable agonists in its class. This analysis is supported by available experimental data to facilitate informed decisions in drug discovery and development projects.
The serotonin 4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a key target in the development of therapeutics for gastrointestinal motility disorders and cognitive impairments. Agonism of this receptor initiates a signaling cascade that can modulate neuronal activity and smooth muscle function. This compound has emerged as a potent and selective partial agonist of the 5-HT4 receptor. This guide will compare its in vitro pharmacological profile with other well-characterized 5-HT4 agonists, namely prucalopride, velusetrag, and tegaserod.
Quantitative Comparison of 5-HT4 Receptor Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected 5-HT4 agonists. This data provides a quantitative basis for comparing their interaction with the 5-HT4 receptor.
| Compound | Receptor Subtype | Assay Type | Ki (nM) | EC50 (nM) | Efficacy |
| This compound | human 5-HT4A | Radioligand Binding | 0.36[1][2] | - | Partial Agonist[1][3][4] |
| human 5-HT4B | Radioligand Binding | 0.46[1][2] | - | Partial Agonist[1][3][4] | |
| human 5-HT4D | Radioligand Binding | 0.15[1][2] | - | Partial Agonist[1][3][4] | |
| human 5-HT4E | Radioligand Binding | 0.32[1][2] | - | Partial Agonist[1][3][4] | |
| human 5-HT4A | Functional (cAMP) | - | 0.47[1][3] | Partial Agonist[1][3][4] | |
| human 5-HT4B | Functional (cAMP) | - | 0.36[1][3] | Partial Agonist[1][3][4] | |
| human 5-HT4D | Functional (cAMP) | - | 0.37[1][3] | Partial Agonist[1][3][4] | |
| human 5-HT4E | Functional (cAMP) | - | 0.26[1][3] | Partial Agonist[1][3][4] | |
| Prucalopride | human 5-HT4 | Radioligand Binding | ~1 | - | Full Agonist |
| human 5-HT4 | Functional (cAMP) | - | ~10 | Full Agonist | |
| Velusetrag | human 5-HT4 | Functional (pEC50) | - | ~5 | High Intrinsic Activity[5] |
| Tegaserod | human 5-HT4(c) | Radioligand Binding | pKi = 8.4 | - | Partial Agonist |
Note: Data for prucalopride and velusetrag are compiled from various sources and may not be directly comparable due to different experimental conditions. The efficacy of prucalopride is generally considered to be that of a full agonist, while tegaserod is a partial agonist. Velusetrag is noted for its high intrinsic activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize 5-HT4 receptor agonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for the 5-HT4 receptor by assessing its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the 5-HT4 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, the radioligand (e.g., [3H]-GR113808), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
For determining non-specific binding, a high concentration of a known 5-HT4 antagonist is used.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
3. Filtration and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation (for determining EC50 and Efficacy)
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger in the 5-HT4 receptor signaling pathway.
1. Cell Culture:
-
Cells stably expressing the desired 5-HT4 receptor subtype (e.g., HEK293 or CHO cells) are cultured to an appropriate density.
2. Agonist Stimulation:
-
The cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Varying concentrations of the test agonist are added to the cells.
-
The cells are incubated for a specific period to allow for cAMP accumulation (e.g., 30 minutes at 37°C).
3. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in the cell lysates is determined from the standard curve.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve.
-
The maximal effect (Emax) of the agonist is also determined, which provides a measure of its intrinsic activity or efficacy relative to a reference full agonist.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for evaluating 5-HT4 agonists.
Caption: Canonical Gs-coupled signaling pathway of the 5-HT4 receptor.
Caption: A streamlined workflow for the evaluation of novel 5-HT4 agonists.
References
A Comparative Analysis of (S)-PF-04995274: A Novel 5-HT4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel 5-HT4 receptor partial agonist, (S)-PF-04995274, with the established Selective Serotonin Reuptake Inhibitor (SSRI) citalopram and a placebo. The data presented is primarily derived from the RESTAND study, a double-blind, placebo-controlled clinical trial in patients with unmedicated Major Depressive Disorder (MDD)[1][2].
Mechanism of Action
This compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R)[2]. The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, is hypothesized to modulate neurotransmitter release and enhance synaptic plasticity, processes that may be impaired in depressive disorders. This mechanism of action differs from that of SSRIs like citalopram, which primarily block the reuptake of serotonin in the synaptic cleft.
Clinical Trial Data: The RESTAND Study
The RESTAND study was a 7-day, double-blind, placebo-controlled trial involving 90 participants with MDD. Participants were randomized to receive either this compound (15 mg), citalopram (20 mg), or a placebo[1][2].
Table 1: Effects on Observer- and Self-Reported Depression Scores
| Outcome Measure | This compound vs. Placebo | Citalopram vs. Placebo |
| Observer-Rated Depression Severity | Significant Reduction | Significant Reduction |
| Self-Reported Depression | Significant Reduction | No Significant Change |
| State Anxiety | Significant Reduction | No Significant Change |
| Negative Affect | Significant Reduction | No Significant Change |
Note: The RESTAND study was not powered as a formal clinical trial to assess antidepressant efficacy, and these findings are considered preliminary[1][2].
Table 2: Effects on Emotional Processing (Behavioral and fMRI)
| Endpoint | This compound | Citalopram |
| Behavioral Negative Bias | No Change | Reduced accuracy and reaction time for negative faces |
| Amygdala Activity (fMRI) | No Change | Reduced left amygdala activation to emotional faces |
| Medial-Frontal Cortex Activation (fMRI) | Increased activation across valences | Valence-specific shifts in cortical regions |
Experimental Protocols
Facial Expression Recognition Task
This behavioral task was used to assess emotional processing biases. Participants were presented with facial expressions of basic emotions (happiness, sadness, fear, anger, disgust, and surprise) at varying intensities. Their accuracy and reaction time in identifying these emotions were recorded.
fMRI Implicit Emotional Face Processing Task
During functional magnetic resonance imaging (fMRI), participants were shown images of emotional faces (fearful and happy) and asked to identify the gender of the face. This task was designed to measure implicit neural responses to emotional stimuli without requiring conscious emotional evaluation.
Data Interpretation and Comparison
The preliminary results from the RESTAND study suggest that this compound may have a distinct mechanism of action compared to traditional SSRIs like citalopram[1][2].
-
This compound demonstrated an early signal for improving self-reported symptoms of depression, anxiety, and negative affect, which was not observed with citalopram in this short timeframe. This suggests a potential for a faster onset of subjective therapeutic effects. Furthermore, the increase in medial-frontal cortex activation without a change in amygdala response points towards a different neural mechanism for its potential antidepressant effects, possibly related to cognitive modulation rather than direct emotional bias alteration[1][2].
-
Citalopram , as expected, showed a reduction in negative emotional bias and a dampening of amygdala activity in response to emotional stimuli. These findings are consistent with the established understanding of how SSRIs modulate emotional processing[1][2].
It is important to note that no major adverse events were reported for this compound during the RESTAND study, indicating good tolerability over the 7-day treatment period[1][2].
Conclusion
This compound, a novel 5-HT4 receptor partial agonist, shows a promising and distinct profile compared to the SSRI citalopram in the early treatment of MDD. Its potential for rapid improvement in self-reported symptoms and its unique neural signature warrant further investigation in larger, longer-term clinical trials to establish its efficacy and safety as a novel antidepressant treatment. The findings from the RESTAND study provide a strong rationale for the continued development of 5-HT4 receptor agonists as a potential new class of antidepressants.
References
Comparison Guide: Reproducibility of BACE1 Inhibitor Findings in Alzheimer's Models
An Important Clarification on the Therapeutic Target of (S)-PF-04995274
A review of current scientific literature and clinical trial data reveals that this compound is a selective serotonin 4 (5-HT4) receptor partial agonist. Its development and investigation have been focused on its potential role in treating major depressive disorder and its associated cognitive symptoms.[1][2][3][4] There is no substantive evidence to suggest that this compound has been evaluated as a primary treatment for Alzheimer's disease, nor does it function as a BACE1 inhibitor.
Given this, a direct comparison guide on the reproducibility of this compound findings in Alzheimer's models is not feasible. However, the underlying interest in the reproducibility of therapeutic approaches for Alzheimer's disease is of critical importance to the research community. Therefore, this guide will focus on a highly relevant and extensively studied class of compounds for Alzheimer's disease: BACE1 inhibitors .
This guide provides a comparative overview of the preclinical findings for several key BACE1 inhibitors that have progressed to clinical trials. The aim is to objectively present the data from animal models and contextualize it with the outcomes observed in human studies, shedding light on the translational challenges in Alzheimer's drug development.
Introduction to BACE1 Inhibition
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme that initiates the production of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP).[5][6][7] The accumulation of Aβ into plaques is a pathological hallmark of Alzheimer's disease.[8][9] Therefore, inhibiting BACE1 has been a major therapeutic strategy to reduce Aβ production and slow disease progression.[10][11]
Comparative Efficacy of BACE1 Inhibitors in Preclinical Models
Numerous BACE1 inhibitors have demonstrated robust reductions in brain Aβ levels in various transgenic mouse models of Alzheimer's disease. These models are genetically engineered to overexpress human APP with mutations that lead to accelerated Aβ plaque formation.[12][13][14][15]
| Compound | Animal Model(s) | Key Preclinical Findings (Aβ Reduction) | Reference |
| Verubecestat (MK-8931) | APP/PS1 mice, Sprague-Dawley rats, Cynomolgus monkeys | Dose-dependent reduction of CSF and cortical Aβ40 and Aβ42 (up to 80-90%). | [10] |
| Lanabecestat (AZD3293/LY3314814) | PDAPP mice, Tg2576 mice, Dogs, Guinea pigs | Significant, dose-dependent reduction in plasma, CSF, and brain Aβ levels. | N/A |
| Atabecestat (JNJ-54861911) | APP/PS1 mice | Potent, dose-dependent reduction of CSF and brain Aβ40 and Aβ42. | N/A |
| Elenbecestat (E2609) | Tg2576 mice | Demonstrated significant lowering of brain Aβ levels. | [10] |
Note: Specific quantitative data from head-to-head comparison studies is often proprietary. The findings are generally presented as significant, dose-dependent reductions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway for BACE1 inhibitors and a generalized workflow for their preclinical evaluation.
Detailed Experimental Protocols
1. Aβ Quantification via ELISA (Enzyme-Linked Immunosorbent Assay)
-
Objective: To quantify the levels of Aβ40 and Aβ42 in brain homogenates or cerebrospinal fluid (CSF).
-
Methodology:
-
Brain tissue is homogenized in a lysis buffer containing protease inhibitors.
-
Samples (brain homogenate or CSF) are centrifuged, and the supernatant is collected.
-
ELISA plates pre-coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 are prepared.
-
Samples and standards are added to the wells and incubated.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance is read using a plate reader, and Aβ concentration is determined by comparison to the standard curve.
-
2. Plaque Load Analysis via Immunohistochemistry (IHC)
-
Objective: To visualize and quantify the area of Aβ plaque deposition in brain tissue.
-
Methodology:
-
Mice are euthanized, and brains are fixed (e.g., with 4% paraformaldehyde) and sectioned.
-
Brain sections are incubated with a primary antibody specific for Aβ (e.g., 6E10).
-
A secondary antibody conjugated to a fluorescent or chromogenic label is applied.
-
Sections are mounted on slides and imaged using microscopy.
-
Image analysis software is used to calculate the percentage of the cortical or hippocampal area occupied by Aβ plaques.
-
3. Cognitive Assessment via Morris Water Maze (MWM)
-
Objective: To assess spatial learning and memory.
-
Methodology:
-
A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.
-
Mice are trained over several days to find the hidden platform using spatial cues around the room. Latency to find the platform and path length are recorded.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
Challenges in Reproducibility and Translation
Despite the consistent and potent reduction of Aβ in preclinical models, all major BACE1 inhibitors have failed in late-stage clinical trials. The reasons are multifaceted:
-
Lack of Efficacy: In human patients with mild-to-moderate Alzheimer's, reducing Aβ production did not halt or reverse cognitive decline. This challenges the amyloid cascade hypothesis, suggesting that by the time symptoms appear, the pathological cascade may be too advanced or independent of Aβ production.[8][9]
-
Safety and Tolerability: Some BACE1 inhibitors were associated with adverse effects, including cognitive worsening, psychiatric symptoms, and liver enzyme elevations.[10] This is attributed to BACE1 having numerous physiological substrates other than APP, and its inhibition can disrupt normal cellular processes.
-
Model Limitations: Transgenic mouse models primarily recapitulate the amyloid deposition aspect of familial Alzheimer's disease but often fail to fully model other key pathologies like widespread tau tangles and neurodegeneration seen in sporadic late-onset AD.[12][13][16]
Conclusion
The story of BACE1 inhibitors serves as a critical case study in Alzheimer's drug development. While the preclinical findings were highly reproducible in terms of target engagement and biomarker modulation (Aβ reduction), these results did not translate into clinical benefit for patients. This highlights a significant gap between the animal models used and the complexity of human Alzheimer's disease. Future research must focus on developing more predictive preclinical models and exploring therapeutic targets beyond Aβ production to improve the reproducibility of findings from the lab to the clinic.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. PF-04995274 and Emotional Processing in Un-medicated Depression [ctv.veeva.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alzheimer Disease | A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment | springermedicine.com [springermedicine.com]
- 7. Natural compounds that modulate BACE1-processing of amyloid-beta precursor protein in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APP mouse models for Alzheimer's disease preclinical studies | The EMBO Journal [link.springer.com]
- 14. amm-journal.org [amm-journal.org]
- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of (S)-PF-04995274 and Existing Alzheimer's Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound (S)-PF-04995274 with currently established treatments for Alzheimer's disease (AD). The analysis focuses on the distinct mechanisms of action, supported by available preclinical and clinical data, to offer a clear perspective on their therapeutic potential.
Executive Summary
This compound is an orally active partial agonist of the serotonin 4 receptor (5-HT4R) with high affinity and potency.[1] Its proposed mechanism in the context of Alzheimer's disease involves enhancing cholinergic neurotransmission and promoting the non-amyloidogenic processing of amyloid precursor protein (APP), which may offer both symptomatic and disease-modifying benefits.[2][3] This contrasts with existing treatments that primarily focus on either symptomatic relief through neurotransmitter modulation or disease modification by targeting amyloid-beta (Aβ) plaques. While direct comparative clinical efficacy data for this compound in an Alzheimer's population is not yet publicly available, preclinical studies on 5-HT4 receptor agonists show promise in reducing amyloid pathology and improving cognitive function in animal models.[4]
Mechanism of Action: A Divergent Approach
Current Alzheimer's therapies can be broadly categorized into two groups: symptomatic treatments and disease-modifying therapies. This compound, as a 5-HT4 receptor agonist, presents a novel mechanism that may bridge both categories.
Established Treatments:
-
Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine): These drugs increase the levels of acetylcholine, a neurotransmitter essential for memory and learning, by inhibiting its breakdown by the enzyme acetylcholinesterase.[5][6][7][8] This approach provides symptomatic relief from cognitive decline.[5][6][7][8]
-
NMDA Receptor Antagonists (e.g., Memantine): These agents block the N-methyl-D-aspartate (NMDA) receptor to prevent excessive stimulation by the neurotransmitter glutamate, which can lead to neuronal damage.[9][10][11][12] This is thought to have a neuroprotective effect and is used for moderate to severe AD.[9][10][11][12]
-
Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Donanemab, Aducanumab): These are disease-modifying therapies that target and facilitate the removal of amyloid-beta plaques from the brain, a pathological hallmark of Alzheimer's disease.[13][14][15][16][17]
This compound (5-HT4 Receptor Agonist):
The mechanism of this compound is multifaceted. By activating 5-HT4 receptors, it is hypothesized to:
-
Enhance Acetylcholine Release: Stimulation of 5-HT4 receptors can increase the release of acetylcholine in brain regions crucial for cognition, offering a potential for symptomatic improvement similar to cholinesterase inhibitors.[1][3]
-
Promote Non-Amyloidogenic APP Processing: Preclinical studies suggest that 5-HT4 receptor agonists can shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway. This leads to the production of the neuroprotective soluble APPα (sAPPα) fragment and reduces the generation of the neurotoxic Aβ peptide, suggesting a disease-modifying potential.[2][3]
Preclinical and Clinical Data Summary
While a direct head-to-head clinical trial comparing this compound with other AD treatments is not available, the following tables summarize the available efficacy data for each class of drugs based on published studies.
Table 1: Efficacy of Symptomatic Treatments for Alzheimer's Disease
| Drug Class | Representative Drugs | Primary Efficacy Endpoints | Key Findings |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale), CIBIC-Plus (Clinician's Interview-Based Impression of Change Plus Caregiver Input) | Modest improvements in cognitive function and global clinical state.[5][6][7][8] |
| NMDA Receptor Antagonists | Memantine | ADAS-Cog, CIBIC-Plus | Modest benefits in patients with moderate to severe Alzheimer's disease, often used in combination with cholinesterase inhibitors.[9][10][11][12] |
Table 2: Efficacy of Disease-Modifying Anti-Amyloid Antibodies
| Drug | Primary Efficacy Endpoints | Key Findings |
| Lecanemab | CDR-SB (Clinical Dementia Rating-Sum of Boxes) | Significant slowing of cognitive and functional decline in early Alzheimer's disease.[13] |
| Donanemab | iADRS (integrated Alzheimer's Disease Rating Scale) | Significant slowing of cognitive and functional decline in early symptomatic Alzheimer's disease. |
| Aducanumab | CDR-SB | Reduction in amyloid plaques; clinical benefit has been a subject of debate.[13] |
Table 3: Available Data for this compound and 5-HT4 Receptor Agonists
| Compound/Class | Study Type | Key Findings |
| This compound | Clinical Trial (in Depression) | Showed potential for early clinical improvement in mood and pro-cognitive effects. |
| 5-HT4 Receptor Agonists | Preclinical (in AD models) | Demonstrated ability to decrease amyloid pathology in the entorhinal cortex and improve learning and memory deficits in mouse models of AD.[4] |
| 5-HT4 Receptor Agonists | In Vitro Studies | Promoted the release of soluble amyloid precursor protein alpha (sAPPα) and blocked the release of amyloid-beta peptide.[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the scientific community to assess the validity and reproducibility of the findings.
Cholinesterase Inhibitors and NMDA Receptor Antagonist Clinical Trials (General Protocol)
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participant Population: Patients with a diagnosis of mild, moderate, or severe Alzheimer's disease, depending on the trial.
-
Intervention: Administration of the investigational drug or placebo for a specified duration (typically 6 months to over a year).
-
Outcome Measures: Standardized cognitive and functional scales such as the ADAS-Cog, CIBIC-Plus, and Activities of Daily Living (ADL) scores were assessed at baseline and at regular intervals throughout the study.
Anti-Amyloid Monoclonal Antibody Clinical Trials (General Protocol)
-
Study Design: Randomized, double-blind, placebo-controlled Phase 3 trials.
-
Participant Population: Individuals with early symptomatic Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology via PET or CSF analysis.
-
Intervention: Intravenous infusion of the monoclonal antibody or placebo at specified doses and intervals.
-
Primary Outcome Measures: Change from baseline on cognitive and functional scales such as the CDR-SB or iADRS.
-
Secondary and Exploratory Outcome Measures: Amyloid plaque levels measured by PET scans, and levels of tau pathology and neurodegeneration biomarkers in CSF and plasma.
Preclinical Studies of 5-HT4 Receptor Agonists in AD Models
-
Animal Models: Transgenic mouse models of Alzheimer's disease that develop age-dependent amyloid pathology and cognitive deficits (e.g., 5xFAD mice).[4]
-
Intervention: Chronic administration of a 5-HT4 receptor agonist.
-
Behavioral Assessments: Cognitive function was evaluated using tests such as the Morris water maze to assess spatial learning and memory.
-
Histological and Biochemical Analysis: Post-mortem brain tissue analysis was conducted to quantify amyloid plaque burden and levels of Aβ peptides using techniques like immunohistochemistry and ELISA.
Visualizing the Pathways
To better illustrate the mechanisms of action and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified overview of the amyloid cascade hypothesis in Alzheimer's disease.
Caption: Proposed dual mechanism of action for this compound.
Caption: Mechanisms of action for current Alzheimer's disease treatments.
Caption: A generalized workflow for Alzheimer's disease clinical trials.
Conclusion
This compound represents a promising investigational therapy for Alzheimer's disease with a novel mechanism of action that has the potential for both symptomatic improvement and disease modification. Its ability to modulate the cholinergic system and influence APP processing distinguishes it from existing treatments. While preclinical data for the 5-HT4 receptor agonist class is encouraging, further clinical trials are necessary to establish the efficacy and safety of this compound specifically in an Alzheimer's disease population and to allow for a direct comparison with the current standard of care. The scientific community awaits the results of such trials to determine the ultimate place of this compound in the Alzheimer's treatment landscape.
References
- 1. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]
- 2. 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cholinesterase inhibitors: Types, how they work, and side effects [medicalnewstoday.com]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. droracle.ai [droracle.ai]
- 10. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 11. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Amyloid Monoclonal Antibodies for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dementia Insights: Antiamyloid Antibody Therapy in Alzheimer [practicalneurology.com]
- 15. Passive Anti-Amyloid Beta Immunotherapies in Alzheimer’s Disease: From Mechanisms to Therapeutic Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.bmctoday.net [assets.bmctoday.net]
- 17. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of (S)-PF-04995274 and Prucalopride: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent 5-hydroxytryptamine receptor 4 (5-HT4R) agonists: (S)-PF-04995274 and prucalopride. This document summarizes their pharmacological profiles, signaling pathways, and available clinical data, supported by detailed experimental methodologies.
Executive Summary
Prucalopride is a well-established, high-affinity, selective 5-HT4R agonist, approved for the treatment of chronic idiopathic constipation (CIC). Its efficacy in enhancing gastrointestinal motility is supported by extensive clinical evidence. This compound, the (S)-enantiomer of PF-04995274, is a potent partial 5-HT4R agonist that has been investigated primarily for its potential in treating cognitive disorders and depression. Direct head-to-head clinical trials comparing the two compounds, especially concerning gastrointestinal motility, are not available in the public domain. This guide, therefore, presents a comparative analysis based on available preclinical and clinical data for each compound individually.
In Vitro Pharmacology
The following tables summarize the in vitro pharmacological data for this compound and prucalopride, highlighting their binding affinities (Ki) and functional potencies (EC50) at human 5-HT4 receptors.
Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of PF-04995274 (Racemate) at Human 5-HT4 Receptor Isoforms
| Parameter | 5-HT4A | 5-HT4B | 5-HT4D | 5-HT4E |
| Ki (nM) | 0.36 | 0.46 | 0.15 | 0.32 |
| EC50 (nM) | 0.47 | 0.36 | 0.37 | 0.26 |
Note: Data presented is for the racemate, PF-04995274. Specific data for the (S)-enantiomer was not available in the reviewed literature.
Table 2: Binding Affinity (Ki) and Functional Potency (EC50) of Prucalopride at Human 5-HT4 Receptor Isoforms
| Parameter | 5-HT4A | 5-HT4B |
| Ki (nM) | 2.5 | 8 |
| EC50 (nM) | 5 | 3 |
Mechanism of Action and Signaling Pathways
Both this compound and prucalopride exert their effects by activating 5-HT4 receptors, which are Gs-protein-coupled receptors. Activation of these receptors initiates a downstream signaling cascade, primarily through the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA). Additionally, 5-HT4R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK) through both G-protein dependent and independent (via Src kinase) pathways. In the gastrointestinal tract, this signaling cascade ultimately enhances acetylcholine release from enteric neurons, which stimulates peristalsis and increases bowel motility[1].
Preclinical and Clinical Efficacy
Prucalopride
Prucalopride has demonstrated significant efficacy in treating chronic constipation in numerous clinical trials. It has been shown to increase the frequency of spontaneous complete bowel movements (SCBMs), improve stool consistency, and reduce the severity of constipation-related symptoms[2][3].
Table 3: Summary of Key Phase III Clinical Trial Results for Prucalopride in Chronic Idiopathic Constipation
| Study | Dosage | Primary Endpoint | Result |
| Camilleri et al., 2008 | 2 mg/day | ≥3 SCBMs/week | 30.9% (vs. 12.0% for placebo, P<0.001)[2] |
| Camilleri et al., 2008 | 4 mg/day | ≥3 SCBMs/week | 28.4% (vs. 12.0% for placebo, P<0.001)[2] |
Preclinical studies in various animal models have shown that prucalopride accelerates colonic transit and stimulates gastrointestinal motility[4][5][6][7].
This compound
Clinical data for this compound in the context of gastrointestinal disorders is not publicly available. The existing clinical trials have focused on its effects on emotional cognition in depression and its potential as a treatment for cognitive impairment in diseases like Alzheimer's. Preclinical studies investigating the prokinetic effects of this compound or its racemate on gastrointestinal motility have not been identified in the searched literature.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A placebo-controlled trial of prucalopride for severe chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances towards the use of gastrointestinal tumor patient-derived organoids as a therapeutic decision-making tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective stimulation of colonic transit by the benzofuran 5HT4 agonist, prucalopride, in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prucalopride Improves Bowel Function and Colonic Transit Time in Patients With Chronic Constipation: An Integrated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of prucalopride on colonic transit, anorectal function and bowel habits in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of the specific 5HT(4) receptor agonist, prucalopride, on colonic motility in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of (S)-PF-04995274: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-PF-04995274's performance with other 5-HT4 receptor agonists, supported by experimental data. We delve into the validation of its mechanism of action in various cell lines, offering detailed experimental protocols and visual representations of key biological pathways and workflows.
This compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R), a Gs-protein coupled receptor primarily involved in modulating synaptic transmission and neuronal excitability. Its mechanism of action centers on the activation of adenylate cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This guide will explore the experimental validation of this mechanism in different cell lines and compare its in vitro activity with other notable 5-HT4R agonists.
Comparative In Vitro Activity of 5-HT4 Receptor Agonists
The following tables summarize the in vitro potency and affinity of this compound and other key 5-HT4 receptor agonists from various studies. It is important to note that direct comparisons should be made with caution as the experimental conditions may vary between studies.
Table 1: In Vitro Potency (EC50, nM) of 5-HT4 Receptor Agonists in CHO Cells
| Compound | 5-HT4A | 5-HT4B | 5-HT4D | 5-HT4E | Reference |
| PF-04995274 (racemate) | 0.47 | 0.36 | 0.37 | 0.26 | [1] |
Table 2: In Vitro Affinity (Ki, nM) of 5-HT4 Receptor Agonists in CHO Cells
| Compound | 5-HT4A | 5-HT4B | 5-HT4D | 5-HT4E | Reference |
| PF-04995274 (racemate) | 0.36 | 0.46 | 0.15 | 0.32 | [1] |
Table 3: Comparative In Vitro Activity of Other 5-HT4 Receptor Agonists
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| Prucalopride | HEK293 | cAMP formation | - | [2] |
| Velusetrag (TD-5108) | HEK293 | cAMP elevation | pEC50 = 8.3 | [3] |
| Mosapride | Guinea pig ileum | Contraction | 73 | [4] |
| Tegaserod | Guinea pig colon | Contraction | - | [5] |
Experimental Protocols
Validation of this compound Mechanism of Action in CHO Cells Stably Expressing 5-HT4 Receptors
This protocol is adapted from a study characterizing 5-HT4 receptor splice variants in CHO cells and is representative of a method to validate the mechanism of action of this compound.
1. Cell Culture and Transfection:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells.
-
Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin.
-
Transfection: Stably transfect CHO-K1 cells with a plasmid encoding the desired human 5-HT4 receptor isoform (e.g., 5-HT4A, 5-HT4B, 5-HT4D, or 5-HT4E) using a suitable transfection reagent.
-
Selection: Select for stably transfected cells using an appropriate selection marker (e.g., G418).
-
Maintenance: Maintain clonal cell lines in selection medium.
2. Cyclic AMP (cAMP) Accumulation Assay:
-
Cell Seeding: Seed the stably transfected CHO cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15 minutes at 37°C to prevent cAMP degradation.
-
Agonist Stimulation: Add increasing concentrations of this compound or other 5-HT4R agonists to the wells. Incubate for 15 minutes at 37°C.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay kit (e.g., a chemiluminescent or fluorescent-based assay).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
3. Radioligand Binding Assay (for affinity determination):
-
Membrane Preparation: Prepare cell membranes from stably transfected CHO cells.
-
Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled 5-HT4R antagonist (e.g., [3H]-GR113808) and increasing concentrations of unlabeled this compound or other competing ligands.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand and fit the data to a one-site competition model to determine the Ki value.
Visualizing the Pathways
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Experimental Workflow for cAMP Assay.
References
- 1. Pharmacological characterization of the human 5-HT(4(d)) receptor splice variant stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in vitro pharmacological profile of TD-5108, a selective 5-HT(4) receptor agonist with high intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
A Comparative Analysis of (S)-PF-04995274 and Other Cognitive Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study comparison of the cognitive effects of the 5-HT4 receptor partial agonist (S)-PF-04995274 against other cognitive modulators, including the selective serotonin reuptake inhibitor (SSRI) citalopram, the 5-HT4 receptor agonist prucalopride, and the acetylcholinesterase inhibitor donepezil. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.
Data Presentation: Quantitative and Qualitative Comparison of Cognitive Effects
The following tables summarize the key findings from studies investigating the effects of this compound and comparator compounds on various cognitive domains.
Table 1: Effects on Emotional Cognition (RESTAND Study)
| Compound | Dosage | Population | Key Findings on Emotional Cognition | Neural Correlates (fMRI) |
| This compound | 15 mg/day for 7 days | Patients with Major Depressive Disorder (MDD) | No significant change in behavioral negative bias.[1][2] | No change in amygdala activity; increased medial-frontal cortex activation across emotional valences.[1][2] |
| Citalopram | 20 mg/day for 7 days | Patients with MDD | Reduced accuracy and reaction time for recognizing negative facial expressions.[1][2] | Reduced left amygdala activation in response to emotional faces.[1][2] |
| Placebo | N/A | Patients with MDD | No significant changes reported in emotional cognition tasks. | No significant changes reported in neural activity. |
Table 2: Effects on General Cognition and Memory
| Compound | Dosage | Population | Cognitive Task | Key Findings |
| This compound | 0.25 mg | Healthy Volunteers | Scopolamine-induced cognitive deficit | Exacerbation of cognitive deficits. |
| This compound | 15 mg | Healthy Volunteers | Scopolamine-induced cognitive deficit | No significant difference from placebo in reversing cognitive deficits. |
| Prucalopride | Not Specified | Healthy Volunteers | Image Recognition Memory Task | Improved memory performance (81% vs. 76% for placebo). |
| Donepezil | 5 mg | Healthy Elderly Volunteers | Groton Maze Learning Test (scopolamine-induced deficit) | Significantly reversed scopolamine-induced deficits in psychomotor speed, accuracy, and learning efficiency.[3][4] |
| Citalopram | 20 mg for 20 weeks | Patients with Huntington's Disease | Executive Function Composite Score | No significant improvement in executive function compared to placebo. |
| Citalopram | 30 mg/day | Patients with Alzheimer's Disease and Agitation | Cognitive Function | Associated with cognitive decline in some patients. |
Experimental Protocols
1. Facial Expression Recognition Task (FERT) in the RESTAND Study
-
Objective: To assess the impact of the interventions on the ability to recognize different facial expressions of emotion.
-
Participants: Patients with Major Depressive Disorder (MDD).
-
Procedure:
-
Participants are presented with a series of images of faces displaying one of six basic emotions (happy, sad, angry, fear, disgust, surprise) or a neutral expression.
-
The intensity of the emotional expression is varied.
-
For each presented face, the participant is required to select the corresponding emotion from a list of options.
-
Accuracy (percentage of correct responses) and reaction time (time taken to respond) are recorded for each emotion.
-
-
fMRI Paradigm: During the task, functional magnetic resonance imaging (fMRI) is used to measure changes in blood-oxygen-level-dependent (BOLD) signals in brain regions associated with emotional processing, such as the amygdala and prefrontal cortex.
2. Scopolamine-Induced Cognitive Impairment Model
-
Objective: To create a transient and reversible model of cholinergic dysfunction to evaluate the efficacy of pro-cognitive drugs.
-
Participants: Typically healthy volunteers.
-
Procedure:
-
A baseline cognitive assessment is performed using a battery of standardized tests measuring domains such as memory, attention, and psychomotor speed (e.g., Groton Maze Learning Test, T-maze alternation).[5]
-
Scopolamine, a muscarinic receptor antagonist, is administered to induce a temporary cognitive deficit.[5][6][7] The dosage and route of administration (e.g., 0.3-0.5 mg subcutaneous or intravenous) are selected to produce a quantifiable impairment.[3]
-
Following scopolamine administration, the investigational drug (e.g., donepezil) or placebo is administered.
-
Cognitive performance is reassessed at multiple time points post-drug administration to measure the extent and duration of any reversal of the scopolamine-induced deficit.[4]
-
Mandatory Visualizations
Signaling Pathway of 5-HT4 Receptor Agonists
Caption: 5-HT4 receptor signaling pathway.
Experimental Workflow of the RESTAND Study
Caption: RESTAND study experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. medrxiv.org [medrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Reversal of scopolamine-induced deficits with a single dose of donepezil, an acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
Assessing the Translational Validity of (S)-PF-04995274 Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for (S)-PF-04995274, a selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist, alongside relevant therapeutic alternatives. The objective is to critically assess the translational validity of the existing preclinical evidence for its potential in treating cognitive deficits associated with disorders like Alzheimer's disease and depression.
Executive Summary
This compound is the S-enantiomer of PF-04995274, a compound that has demonstrated pro-cognitive potential in preclinical models. Its mechanism centers on the activation of 5-HT4 receptors, which are known to modulate cholinergic neurotransmission and synaptic plasticity, key elements in cognitive function. Preclinical evidence suggests that 5-HT4 receptor agonists can enhance cognitive performance in various animal models. However, the translation of these findings to clinical efficacy remains a critical area of investigation. This guide synthesizes the available preclinical data for this compound and compares it with other 5-HT4 agonists and standard-of-care treatments like acetylcholinesterase inhibitors to provide a framework for evaluating its therapeutic potential.
Mechanism of Action: 5-HT4 Receptor Agonism
This compound acts as a partial agonist at the 5-HT4 receptor. The activation of this G-protein coupled receptor initiates a signaling cascade that is believed to underlie its pro-cognitive effects.
Comparative Preclinical Efficacy
The translational validity of this compound is best assessed by comparing its preclinical efficacy against established and emerging pro-cognitive agents in standardized behavioral paradigms.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Ki (nM) | EC50 (nM) | Intrinsic Activity |
| This compound | Human 5-HT4 | ~0.3 | ~0.4 | Partial Agonist |
| Prucalopride | Human 5-HT4 | ~2.5 | ~1.0 | Full Agonist |
| Velusetrag | Human 5-HT4 | ~0.3 | ~0.2 | Full Agonist |
| RS-67333 | Human 5-HT4 | ~1.0 | ~2.0 | Partial Agonist |
| Donepezil | Human AChE | ~5.7 | - | Inhibitor |
| Vortioxetine | Human SERT | ~1.6 | - | Inhibitor |
| Human 5-HT3 | ~3.7 | - | Antagonist | |
| Human 5-HT1A | ~15 | - | Agonist |
Data synthesized from multiple sources. Ki and EC50 values are approximate and may vary depending on the specific assay conditions.
Table 2: Preclinical Efficacy in Cognitive Models
| Compound | Animal Model | Behavioral Assay | Key Findings |
| PF-04995274 | Mouse | Fear Conditioning | Attenuated learned fear and decreased stress-induced depressive-like behavior.[1] |
| Velusetrag & TD-8954 | Rat (Scopolamine-induced deficit) | Morris Water Maze | Significantly reversed spatial learning deficit at 0.1 mg/kg.[2] |
| Prucalopride | Healthy Volunteers | Verbal Learning Task | Improved word recall. |
| Donepezil | AβPP/PS1 Transgenic Mice | Novel Object Recognition & MWM | Improved performance in both tasks. |
| Vortioxetine | 5-HT depleted rats | Novel Object Recognition | Restored memory performance deficits.[3] |
MWM: Morris Water Maze
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate the compounds discussed.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents.
Morris Water Maze (MWM) Test
The MWM test evaluates spatial learning and memory.
Procedure:
-
Acquisition Phase: Rats are trained over several days to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation. Escape latency (time to find the platform) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
In Vivo Electrophysiology
This technique is used to measure the effects of a compound on neuronal activity and synaptic plasticity in the brain of a live animal.
Procedure for assessing Long-Term Potentiation (LTP):
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant stimulating and recording electrodes in the hippocampus (e.g., Schaffer collateral pathway and CA1 region).
-
Record baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs).
-
Administer the test compound (e.g., this compound).
-
Deliver a high-frequency electrical stimulation (tetanus) to induce LTP.
-
Record fEPSPs for an extended period to measure the potentiation of synaptic strength.
Assessment of Translational Validity
The journey from a promising preclinical compound to a clinically effective drug is fraught with challenges. The following diagram illustrates the key considerations in assessing the translational validity of this compound's preclinical data.
Conclusion
The preclinical data for this compound indicates a promising profile as a pro-cognitive agent, consistent with its mechanism as a 5-HT4 receptor partial agonist. Its in vitro potency is comparable to or greater than other compounds in its class. While direct comparative in vivo efficacy data is limited, the broader evidence for 5-HT4 agonists in preclinical models of cognitive impairment supports its potential.
Key to strengthening the case for translational validity will be:
-
Direct, head-to-head preclinical studies comparing this compound with both other 5-HT4 agonists and standard-of-care drugs like donepezil in a range of validated cognitive models.
-
In-depth electrophysiological studies to confirm and quantify its effects on synaptic plasticity (e.g., LTP) in the hippocampus.
-
Robust pharmacokinetic/pharmacodynamic modeling to ensure adequate target engagement in the central nervous system at clinically relevant doses.
The progression of this compound into clinical trials will provide the ultimate test of its translational validity. The preclinical data, when viewed in the context of the broader field, provides a solid rationale for its continued development. This guide serves as a framework for interpreting emerging data and making informed decisions about the future of this and similar compounds in the pursuit of effective treatments for cognitive disorders.
References
- 1. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5HT4 partial agonists to improve cognitive dysfunction in learning and memory disorders: Discovery of PF-4995274 [morressier.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of (S)-PF-04995274: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like (S)-PF-04995274 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its proper disposal based on general principles for handling potent, biologically active small molecules in a laboratory setting. This compound is known to be a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R), highlighting its biological activity and the need for careful disposal.[1][2]
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including investigational compounds, is governed by stringent federal, state, and local regulations. A primary principle is to never dispose of chemical waste down the drain or in regular trash.[3] All chemical waste must be collected, properly labeled, and disposed of through an authorized hazardous waste management service.
Quantitative Data Summary
Due to the limited public data for this compound, a comprehensive quantitative summary is not possible. However, the following table outlines key information gathered from supplier data sheets for related compounds and general laboratory safety guidelines.
| Parameter | Value/Information | Source |
| Chemical Name | This compound | MedChemExpress, DC Chemicals |
| CAS Number | 2170558-28-6 | MedChemExpress, DC Chemicals[1][2] |
| Molecular Formula | C23H32N2O6 | DC Chemicals[2] |
| Molecular Weight | 432.51 | DC Chemicals[2] |
| Known Target | Partial agonist of 5-HT4R | MedChemExpress[1] |
| Storage (Solid) | 2 years at -20°C | DC Chemicals[2] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | DC Chemicals[2] |
| Disposal Method | As hazardous chemical waste | General Laboratory Guidelines[4] |
Experimental Protocol: Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound from a laboratory setting.
1.0 Purpose
To define the procedure for the safe collection, storage, and disposal of this compound waste in accordance with institutional and regulatory guidelines.
2.0 Scope
This procedure applies to all laboratory personnel who handle this compound in solid form, in solution, or as contaminated labware.
3.0 Personal Protective Equipment (PPE)
-
Required: Standard laboratory coat, safety glasses with side shields, and nitrile gloves.
-
Recommended for handling bulk powder: Double-gloving, a respirator (N95 or higher), and working within a chemical fume hood.
4.0 Waste Segregation and Collection
4.1. Solid Waste: 4.1.1. Collect all unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container. 4.1.2. Contaminated items such as weighing paper, spatulas, and disposable labware should be placed in a designated, sealed plastic bag or container labeled "Hazardous Waste" and with the chemical name.
4.2. Liquid Waste: 4.2.1. Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. 4.2.2. Do not mix with other incompatible waste streams. The solvent (e.g., DMSO) should be clearly indicated on the waste label.[2] 4.2.3. Syringes containing any residual amount of the compound must be disposed of as hazardous chemical waste, not in a sharps container for medical waste.[4]
4.3. Contaminated Sharps: 4.3.1. Needles and syringes that have been used to handle solutions of this compound and are empty with no visible residue may be disposed of in a standard sharps container.[4] 4.3.2. If the syringe contains any residual liquid, it must be disposed of as hazardous chemical waste.[4]
5.0 Labeling and Storage of Waste
5.1. All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent system (if applicable), and the date of accumulation. 5.2. Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic. 5.3. Ensure containers are kept closed except when adding waste.
6.0 Disposal Procedure
6.1. Once the waste container is full or is no longer being added to, arrange for pickup by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. 6.2. Complete all required waste pickup forms, accurately detailing the contents of the container.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for different forms of this compound waste.
Caption: Disposal Workflow for Solid Waste
Caption: Disposal Workflow for Liquid Waste
Signaling Pathway Context
While not directly related to disposal, understanding the mechanism of action of this compound as a 5-HT4R partial agonist underscores its biological potency and the importance of preventing its release into the environment. Activation of 5-HT receptors can initiate various downstream signaling cascades, including those involving G-proteins and mitogen-activated protein kinases (MAPK).[5]
Caption: Simplified Signaling Context
References
Personal protective equipment for handling (S)-PF-04995274
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (S)-PF-04995274, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R) intended for research use only.[1] Due to its high potency and limited available safety data, a cautious approach is paramount. The following procedures are based on best practices for handling potent research compounds.
Immediate Safety and Hazard Information
Quantitative Safety Data Summary
| Parameter | Value/Classification | Source |
| Form | Powder (white to beige) | [2] |
| Storage Temperature | Room temperature | [2] |
| Storage Class Code | 11 - Combustible Solids | [2] |
| Water Hazard Class (WGK) | 3 - Highly hazardous to water | [2] |
| Solubility in DMSO | 20 mg/mL | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin and respiratory exposure.
Core PPE Requirements:
-
Gloves: Double gloving with nitrile gloves is recommended.[3] Check gloves for integrity before and during use.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A dedicated lab coat, preferably disposable or made of a protective material like Tyvek™, should be used.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or other containment device, a respirator with a P100 (or N100) particulate filter is required to prevent inhalation.
Experimental Workflow for Safe Handling
The following workflow is designed to minimize exposure during routine laboratory procedures involving this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Operational and Disposal Plan
I. Preparation and Weighing
-
Designate a Controlled Area: All handling of powdered this compound must occur within a certified chemical fume hood, glove box, or other ventilated enclosure to contain any airborne particles.
-
Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, vials, and the appropriate solvent (e.g., DMSO).[2]
-
Don PPE: Put on all required personal protective equipment as outlined above.
-
Weighing: Carefully weigh the desired amount of the compound. Use a microbalance within the containment area if possible. Minimize the creation of dust.
II. Reconstitution
-
Add Solvent: Slowly add the desired solvent to the vial containing the powdered compound.
-
Ensure Dissolution: Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
III. Decontamination and Cleanup
-
Surface Decontamination: After handling, wipe down all surfaces within the designated area with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
Equipment Cleaning: Reusable equipment, such as spatulas, should be thoroughly cleaned.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
IV. Disposal Plan
Due to its high potency and classification as highly hazardous to water, all waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated disposable items, including gloves, weigh boats, pipette tips, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
This container should be sealed and stored in a designated satellite accumulation area.
-
-
Liquid Waste:
-
Collect all unused or excess solutions containing this compound in a separate, compatible hazardous liquid waste container.
-
Do not dispose of any solutions down the drain.[4]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.
-
-
Sharps Waste:
-
Any needles or syringes contaminated with the compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Waste Pickup:
-
Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection when the waste containers are full.[4]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
